molecular formula C8H10O2 B178276 3-Oxabicyclo[3.3.1]non-6-en-9-one CAS No. 132280-15-0

3-Oxabicyclo[3.3.1]non-6-en-9-one

Katalognummer: B178276
CAS-Nummer: 132280-15-0
Molekulargewicht: 138.16 g/mol
InChI-Schlüssel: IPDWLQDCDAEHML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxabicyclo[3.3.1]non-6-en-9-one (CAS 132280-15-0) is a bicyclic organic compound with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol . This structure serves as a valuable synthetic intermediate and core scaffold in organic and medicinal chemistry research. The 3-oxabicyclo[3.3.1]nonane skeleton is recognized as a key structural feature of numerous natural products and pharmacologically active compounds, making methods for its selective synthesis a significant area of investigation . This compound is particularly valuable for developing novel synthetic methodologies. It can be used to access functionalized derivatives with multiple contiguous stereogenic centers through highly stereoselective, organocatalytic domino reactions, such as the Michael-hemiacetalization-Michael sequence . These complex transformations enable researchers to quickly assemble sophisticated molecular architectures from relatively simple starting materials, demonstrating the reagent's utility in method development. Furthermore, the compound and its analogues have been synthesized via other routes, such as the (3,5)-oxonium-ene reaction, highlighting its versatility as a substrate . As a building block, this compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this product in accordance with all applicable laboratory safety standards. It is recommended to be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-oxabicyclo[3.3.1]non-6-en-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-8-6-2-1-3-7(8)5-10-4-6/h1-2,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDWLQDCDAEHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2COCC1C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577874
Record name 3-Oxabicyclo[3.3.1]non-6-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132280-15-0
Record name 3-Oxabicyclo[3.3.1]non-6-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Oxabicyclo[3.3.1]non-6-en-9-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The 3-oxabicyclo[3.3.1]nonane framework is a key structural motif present in a variety of biologically active natural products and pharmaceutical agents. Its rigid, conformationally defined structure makes it an attractive scaffold for the design of novel therapeutics. This guide provides a comprehensive overview of the synthetic strategies for a specific derivative, 3-Oxabicyclo[3.3.1]non-6-en-9-one, a versatile intermediate for further chemical elaboration. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and offer insights into the practical aspects of the synthesis.

Strategic Approach: A Convergent Synthesis

The synthesis of this compound is best approached through a convergent strategy, which involves the preparation of key fragments that are then combined to form the target molecule. Our proposed synthetic route hinges on the powerful Robinson annulation reaction, a classic and reliable method for the formation of six-membered rings.[1][2][3]

The overall strategy can be visualized as a two-part process:

  • Part 1: Synthesis of the Core Bicyclic Ketone. This involves the construction of the 3-oxabicyclo[3.3.1]nonan-9-one skeleton via a Robinson annulation between a suitable cyclic ether-containing ketone and a Michael acceptor.

  • Part 2: Introduction of Unsaturation. This step focuses on the regioselective introduction of a double bond to yield the target α,β-unsaturated ketone.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Functionalization Starting_Materials Commercially Available Starting Materials Cyclic_Ether_Ketone Synthesis of Tetrahydropyran-4-one Derivative Starting_Materials->Cyclic_Ether_Ketone Robinson_Annulation Robinson Annulation Cyclic_Ether_Ketone->Robinson_Annulation Bicyclic_Ketone 3-Oxabicyclo[3.3.1]nonan-9-one Robinson_Annulation->Bicyclic_Ketone Dehydrogenation Introduction of C=C bond Bicyclic_Ketone->Dehydrogenation Target_Molecule This compound Dehydrogenation->Target_Molecule

Figure 1: Convergent synthetic strategy for this compound.

Part 1: Synthesis of the 3-Oxabicyclo[3.3.1]nonan-9-one Core

The cornerstone of this synthesis is the Robinson annulation, which masterfully combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring.[1][2][4] The choice of the cyclic ketone precursor is critical for incorporating the 3-oxa bridge. A suitable starting material is a derivative of tetrahydropyran-4-one.

Preparation of the Tetrahydropyran-4-one Precursor

A variety of methods exist for the synthesis of tetrahydropyran-4-ones. A practical approach involves the Prins cyclization of a homoallylic alcohol with an aldehyde, catalyzed by a Lewis or Brønsted acid.[5][6] This method offers good control over the stereochemistry of the resulting tetrahydropyran ring.

For the purpose of this synthesis, we will consider the use of a readily available starting material that can be converted to a suitable tetrahydropyran-4-one derivative.

The Robinson Annulation: Forging the Bicyclic Core

With the tetrahydropyran-4-one in hand, the next crucial step is the Robinson annulation. This reaction will be performed with a suitable Michael acceptor, typically methyl vinyl ketone (MVK) or a related α,β-unsaturated ketone.

The mechanism of the Robinson annulation proceeds in two distinct stages:

  • Michael Addition: The enolate of the tetrahydropyran-4-one, generated under basic conditions, undergoes a conjugate addition to the Michael acceptor. This forms a 1,5-dicarbonyl intermediate.

  • Intramolecular Aldol Condensation: The newly formed enolate from the Michael addition then attacks the other carbonyl group within the same molecule, leading to the formation of a six-membered ring. Subsequent dehydration yields the bicyclic enone.

G cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation A Tetrahydropyran-4-one Enolate C 1,5-Dicarbonyl Intermediate A->C B Michael Acceptor (e.g., MVK) B->C D Enolate Formation C->D E Intramolecular Cyclization D->E F Dehydration E->F G 3-Oxabicyclo[3.3.1]nonan-9-one F->G

Figure 2: Key steps of the Robinson Annulation.

Experimental Protocol: Robinson Annulation

  • Materials:

    • Tetrahydropyran-4-one derivative

    • Methyl vinyl ketone (MVK)

    • Base (e.g., sodium ethoxide, potassium tert-butoxide)

    • Anhydrous solvent (e.g., ethanol, tert-butanol, THF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of the tetrahydropyran-4-one derivative in the chosen anhydrous solvent under an inert atmosphere, add the base at a controlled temperature (typically 0 °C to room temperature).

    • Stir the mixture for a designated period to ensure complete enolate formation.

    • Slowly add a solution of methyl vinyl ketone in the same solvent to the reaction mixture.

    • Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a suitable acidic workup (e.g., saturated aqueous ammonium chloride).

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 3-oxabicyclo[3.3.1]nonan-9-one.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent quenching of the enolate intermediate by water or reaction with oxygen.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction rate and selectivity. A non-nucleophilic, sterically hindered base like potassium tert-butoxide in a polar aprotic solvent like THF is often preferred to minimize side reactions.

  • Slow Addition of MVK: Slow addition of the Michael acceptor helps to control the exothermicity of the reaction and can improve the yield by minimizing polymerization of the MVK.

Part 2: Introduction of Unsaturation to form the Enone

The final step in the synthesis of this compound is the introduction of a double bond in conjugation with the newly formed ketone. This transformation can be achieved through several methods, with the most common being dehydrogenation via α-halogenation followed by elimination.

α-Bromination and Dehydrobromination

A reliable two-step procedure for introducing the α,β-unsaturation involves the selective bromination at the α-position to the ketone, followed by elimination of hydrogen bromide.

Experimental Protocol: α-Bromination and Dehydrobromination

  • Materials:

    • 3-Oxabicyclo[3.3.1]nonan-9-one

    • Brominating agent (e.g., N-bromosuccinimide (NBS), pyridinium tribromide)

    • Radical initiator (e.g., AIBN, benzoyl peroxide) - if using NBS

    • Base for elimination (e.g., lithium carbonate, DBU)

    • Anhydrous solvent (e.g., carbon tetrachloride, DMF)

  • Procedure:

    • α-Bromination: Dissolve the bicyclic ketone in a suitable anhydrous solvent. Add the brominating agent and a catalytic amount of radical initiator (if required). Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter to remove any solid byproducts.

    • Dehydrobromination: To the crude α-bromo ketone, add a suitable base and solvent. Heat the mixture to effect the elimination of HBr. Monitor the reaction by TLC until the starting material is consumed.

    • Work up the reaction by adding water and extracting the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the resulting this compound by column chromatography or crystallization.

Causality Behind Experimental Choices:

  • Choice of Brominating Agent: NBS is a convenient and selective source of bromine for allylic and benzylic bromination, and can also be used for α-bromination of ketones under radical conditions. Pyridinium tribromide is a solid, less hazardous alternative to liquid bromine.

  • Elimination Conditions: The choice of base and solvent for the dehydrobromination step is critical to favor the desired E2 elimination pathway and to avoid competing substitution reactions. A non-nucleophilic base like DBU in an aprotic solvent is often effective.

Validation and Characterization

The successful synthesis of this compound and its intermediates must be confirmed through rigorous analytical techniques.

Table 1: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Key Features
¹H NMR Signals for vinylic protons (δ 5.8-7.0 ppm), bridgehead protons, and methylene protons adjacent to the ether oxygen and ketone. Coupling constants will be indicative of the bicyclic structure.
¹³C NMR Resonances for the carbonyl carbon (δ > 190 ppm), olefinic carbons (δ 120-150 ppm), and carbons adjacent to the oxygen atom (δ 60-80 ppm).
Infrared (IR) Strong absorption band for the conjugated ketone C=O stretch (approx. 1685-1665 cm⁻¹) and a C=C stretch (approx. 1640-1600 cm⁻¹).
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of the target compound. Fragmentation patterns can provide further structural information.

Conclusion and Future Directions

This guide has outlined a robust and logical synthetic pathway to this compound, a valuable building block in medicinal and organic chemistry. The presented strategy, centered around the Robinson annulation, offers a reliable method for the construction of the core bicyclic system. The subsequent introduction of unsaturation provides a versatile handle for further functionalization.

The methodologies described herein are well-established and can be adapted for the synthesis of a wide range of substituted 3-oxabicyclo[3.3.1]nonane derivatives. Future work could focus on the development of asymmetric variations of these reactions to access enantiomerically pure target molecules, which is of paramount importance in drug discovery. Furthermore, the exploration of alternative cyclization strategies, such as intramolecular Michael additions or radical cyclizations, could provide access to novel analogs with unique substitution patterns.

References

  • Hoarau, C., & Pettus, T. R. R. (2006). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters, 8(13), 2843–2846. [Link]

  • Tadevosyan, G. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]

  • DiRocco, D. A., & Rovis, T. (2024). Deconjugative Photoisomerization of Cyclic Enones. ChemRxiv. [Link]

  • Aitken, D. J., & Aitken, K. (2026). ,-Unsaturated (Bis)Enones as Valuable Precursors in Innovative Methodologies for the Preparation of Cyclic Molecules by Intramol. AIR Unimi. [Link]

  • Hoarau, C., & Pettus, T. R. (2006). General synthesis for chiral 4-alkyl-4-hydroxycyclohexenones. PubMed. [Link]

  • de Lijser, H. J. P., & Gremmen, C. (2025). (PDF) Photoreactions of Tricyclic α‐Cyclopropyl Ketones and Unsaturated Enones – Synthesis of Polyquinanes and Analogous Ring Systems. ResearchGate. [Link]

  • König, S., et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. PMC. [Link]

  • CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)
  • Zhao, J. C. G., et al. (2018). Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. PMC. [Link]

  • A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company. [Link]

  • Ali, S. Z., & Wightman, R. H. (2010). Photochemical Synthesis of Nucleoside Analogues from Cyclobutanones: Bicyclic and Isonucleosides. MDPI. [Link]

  • Robinson annulation - Wikipedia. [Link]

  • Robinson Annulation - Organic Chemistry Portal. [Link]

  • Robinson Annulation - J&K Scientific LLC. [Link]

  • Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols - ResearchGate. [Link]

  • Viñas-Lóbez, J., et al. (2026). Densely-functionalized bicyclic cyclopentanones by combined photoinduced 6-endo-trig Giese additions and mild aldol cyclizations. RSC Publishing. [Link]

  • Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones - PMC. [Link]

  • Saikia, A. K., et al. (2011). Organic & Biomolecular Chemistry Synthesis of oxabicyclo[3.3.1]nonenes and substituted tetrahydropyrans via (3,5)-oxonium-ene reaction. Academia.edu. [Link]

  • Proposed mechanism of the intramolecular cyclization catalyzed by SalBIII. Asp38 and Asp104 constitute a catalytic dyad. ACP14: the terminal acyl carrier protein domain of the sal PKS. - ResearchGate. [Link]

  • The Robinson Annulation - Master Organic Chemistry. [Link]

  • Roy, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. [Link]

  • Trushkov, I. V., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

  • bicyclo[3.3.1]nonan-9-one - Organic Syntheses Procedure. [Link]

  • ARTICLE. [Link]

  • 3-Oxabicyclo[3.3.1]nonane | C8H14O | CID 13142620 - PubChem. [Link]

  • 9-Oxabicyclo(3.3.1)non-6-en-2-one - PubChem. [Link]

  • Dehydration of 1-substituted secondary and tertiary bicyclo[3.3.1]nonan-9-ols. A substituent-driven rearrangement to 4-substituted and/or angularly substituted hexahydroindenes | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono) - Semantic Scholar. [Link]

  • Asymmetric synthesis of 3‐oxabicyclo [3.3.1] nonan‐2‐ones via secondary... - ResearchGate. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - Beilstein Journals. [Link]

Sources

Introduction: The Strategic Importance of the 3-Oxabicyclo[3.3.1]nonane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonane Derivatives

The 3-oxabicyclo[3.3.1]nonane framework is a privileged structural motif found in a diverse array of natural products and medicinally significant compounds.[1][2][3][4] Its rigid, conformationally defined structure provides a unique three-dimensional arrangement of substituents, making it an attractive scaffold for the design of novel therapeutics and probes for chemical biology. The synthesis of these complex bridged-ring systems, particularly with high stereocontrol, presents a significant challenge to synthetic organic chemists. This guide provides a detailed overview of modern stereoselective strategies for the construction of 3-oxabicyclo[3.3.1]nonane derivatives, with a focus on the underlying principles of stereocontrol and practical experimental considerations.

Core Synthetic Strategies: A Mechanistic Approach

The stereoselective synthesis of the 3-oxabicyclo[3.3.1]nonane core can be broadly categorized into several key strategies. This guide will delve into the most prominent and effective of these, highlighting the mechanistic nuances that govern their stereochemical outcomes.

Organocatalytic Domino Reactions: A Cascade to Complexity

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules.[1] Domino, or cascade, reactions, in which multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a highly efficient and atom-economical approach to the 3-oxabicyclo[3.3.1]nonane skeleton.[1][5][6]

A notable example is the highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives through a domino Michael-hemiacetalization-Michael reaction.[1][5] This strategy utilizes modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids to control the stereochemical outcome.[1][5]

Mechanism of Stereocontrol:

The reaction proceeds through a series of stereocontrolled steps, as illustrated below. The modular organocatalyst plays a crucial role in orchestrating the facial selectivity of the initial Michael addition, which then dictates the stereochemistry of the subsequent cyclization steps.

Organocatalytic Domino Reaction cluster_0 Catalytic Cycle cluster_1 Oxidation Start Enal + MDO Catalyst Enamine Chiral Enamine Intermediate Start->Enamine Formation Michael_Add Michael Addition to Nitroalkene Enamine->Michael_Add Reacts with Nitroalkene Intermediate_12 Intermediate 12 Michael_Add->Intermediate_12 Hydrolysis Iminium Hydrolysis Intermediate_12->Hydrolysis Intermediate_13 Hemiacetal Intermediate 13 Hydrolysis->Intermediate_13 Pathway a: Hemiacetalization Intra_Michael Intramolecular Michael Addition Intermediate_13->Intra_Michael Product_7a Bicyclic Hemiacetal 7a Intra_Michael->Product_7a Oxidation PCC Oxidation Product_7a->Oxidation Final_Product 3-Oxabicyclo[3.3.1]nonan-2-one Oxidation->Final_Product caption Organocatalytic Domino Reaction Workflow

Caption: Workflow for the organocatalytic domino synthesis of 3-oxabicyclo[3.3.1]nonan-2-ones.

Data Presentation: Stereoselectivity of the Domino Reaction

EntryCatalyst ModulesYield (%)dree (%)
19b + 10e 84>99:196
29a + 10e 75>99:192
39c + 10e 78>99:195
49b + 10a 6595:588

Data adapted from a representative study.[1]

Experimental Protocol: General Procedure for the Domino Reaction

  • To a vial, add the precatalyst modules (e.g., 9b (6.3 mg, 0.010 mmol, 10.0 mol %) and 10e (1.69 mg, 0.010 mmol, 10.0 mol %)) and dry toluene (1.0 mL).

  • Stir the resulting mixture at room temperature for 15 minutes.

  • Add the (E)-3-aryl-2-nitroprop-2-enol (e.g., 1a (20.2 mg, 0.10 mmol)) and stir for an additional 5 minutes.

  • Add the (E)-7-aryl-7-oxohept-5-enal (e.g., 5a (21.4 mg, 0.12 mmol, 1.2 equiv.)).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Purify the crude product by column chromatography to obtain the bicyclic hemiacetal.

  • Dissolve the hemiacetal in CH2Cl2 and add pyridinium chlorochromate (PCC) (3.0 equiv.).

  • Stir the mixture at room temperature for 24 hours.

  • Purify the crude product by flash column chromatography to yield the final 3-oxabicyclo[3.3.1]nonan-2-one.[1]

Prins-Type and Oxonium-Ene Cyclizations

Prins-type cyclizations and related oxonium-ene reactions are powerful methods for the construction of tetrahydropyran rings and can be extended to the synthesis of the 3-oxabicyclo[3.3.1]nonane core.[7][8][9] These reactions typically involve the acid-catalyzed reaction of an alkene with an aldehyde or its equivalent, followed by an intramolecular cyclization.

A variant of the Prins cyclization involves a domino sequence of a Prins cyclization followed by an intramolecular Friedel-Crafts alkylation when aromatic ketones are used as starting materials, leading to benzoannelated oxabicyclo[3.3.1]nonane derivatives.[7][10] The reaction temperature can be a critical parameter to selectively favor the formation of either tetrahydropyran or oxabicyclo[3.3.1]nonane products.[7][10]

Another approach utilizes a (3,5)-oxonium-ene reaction of acyclic precursors, such as geraniol, with aldehydes or epoxides promoted by a Lewis acid like boron trifluoride etherate.[11][8][9]

Mechanism of the (3,5)-Oxonium-Ene Reaction:

Oxonium_Ene_Reaction Start Geraniol + Aldehyde Lewis_Acid BF3·OEt2 Start->Lewis_Acid Activation Oxocarbenium Oxocarbenium Ion Formation Lewis_Acid->Oxocarbenium Cyclization (3,5)-Oxonium-Ene Cyclization Oxocarbenium->Cyclization Enol_Intermediate Enol Intermediate Cyclization->Enol_Intermediate Tautomerization Tautomerization Enol_Intermediate->Tautomerization Final_Product Oxabicyclo[3.3.1]nonanone Tautomerization->Final_Product caption Mechanism of (3,5)-Oxonium-Ene Cyclization

Caption: Generalized mechanism of the (3,5)-oxonium-ene reaction for the synthesis of 3-oxabicyclo[3.3.1]nonanones.

Experimental Protocol: Synthesis of Oxabicyclo[3.3.1]nonenes via (3,5)-Oxonium-Ene Reaction

  • To a solution of geraniol (1 mmol, 1 equiv.) and an aldehyde (1 mmol, 1 equiv.) in dry CH2Cl2 (2 mL) at -78 °C, add boron trifluoride etherate (1.2 mmol, 1.2 equiv.).

  • Stir the reaction mixture at -78 °C for the specified time (monitored by TLC).

  • Quench the reaction with a saturated solution of NaHCO3.

  • Extract the mixture with CH2Cl2 (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired oxabicyclo[3.3.1]nonene.[11][8]

Asymmetric Ring Opening of Oxabicyclic Alkenes

The asymmetric ring opening (ARO) of strained oxabicyclic alkenes, such as oxabenzonorbornadienes, with various nucleophiles provides an enantioselective route to functionalized dihydronaphthalene derivatives, which can serve as precursors to the 3-oxabicyclo[3.3.1]nonane system through further transformations.[12][13][14][15] Transition metal catalysis, particularly with rhodium complexes bearing chiral ligands, is often employed to achieve high levels of enantioselectivity.[15]

Key Features of Asymmetric Ring Opening:

  • Facial Selectivity: The strained nature of the bicyclic alkene allows for selective coordination of the transition metal catalyst to one face of the double bond.[12][13]

  • Chiral Ligands: The use of chiral ligands on the metal center controls the stereochemistry of the subsequent nucleophilic attack.

  • Nucleophile Scope: A wide range of nucleophiles, including amines, alcohols, and organoboronic acids, can be used in these reactions.[15]

Asymmetric_Ring_Opening Substrate Oxabicyclic Alkene Catalyst [Rh(COD)Cl]2 + Chiral Ligand Substrate->Catalyst Activation Coordination Coordination to Alkene Catalyst->Coordination Nucleophile Nucleophile Coordination->Nucleophile Directs Attack Attack Nucleophilic Attack Nucleophile->Attack Ring_Opening Ring Opening Attack->Ring_Opening Product Chiral Dihydronaphthalene Derivative Ring_Opening->Product caption General Workflow for Asymmetric Ring Opening

Caption: A simplified representation of the asymmetric ring-opening of an oxabicyclic alkene.

Conclusion and Future Outlook

The stereoselective synthesis of 3-oxabicyclo[3.3.1]nonane derivatives has witnessed significant advancements, driven by the development of powerful synthetic methodologies. Organocatalytic domino reactions and modern variants of Prins-type cyclizations offer highly efficient and stereoselective routes to this important scaffold. Asymmetric ring-opening strategies provide access to chiral building blocks that can be further elaborated.

Future research in this area will likely focus on the development of even more efficient and versatile catalytic systems, the expansion of the substrate scope to allow for the synthesis of a wider range of functionalized derivatives, and the application of these methods to the total synthesis of complex natural products containing the 3-oxabicyclo[3.3.1]nonane core. The continued exploration of novel synthetic strategies will undoubtedly open new avenues for the discovery of bioactive molecules with potential applications in medicine and beyond.

References

  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. Advanced Synthesis & Catalysis. [Link]

  • Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. PMC. [Link]

  • Catalytic asymmetric transformations of oxa- and azabicyclic alkenes. RSC Publishing. [Link]

  • Bridged-Backbone Strategy Enables Asymmetric Synthesis of Highly Functionalized Oxabicyclo[3.3.1]nonanes with Anti-Osimertinib-Resistant NSCLC Activity. Journal of the American Chemical Society. [Link]

  • Catalytic asymmetric transformations of oxa- and azabicyclic alkenes. ResearchGate. [Link]

  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. PubMed. [Link]

  • Asymmetric synthesis of 3‐oxabicyclo [3.3.1] nonan‐2‐ones via secondary... ResearchGate. [Link]

  • Variants of the prins cyclization for the synthesis of terpenoid spiroethers and oxabicyclo[3.3.1]nonane derivatives. PubMed. [Link]

  • Asymmetric Ring Opening of Oxabicyclic Alkenes: Enhanced Rhodium Catalysis Using Camphor-Derived NHC Ligands Featuring Pyridine Coordination. The Journal of Organic Chemistry. [Link]

  • Rhodium-catalysed asymmetric ring opening of oxabicyclic alkenes with heteroatom nucleophiles. ResearchGate. [Link]

  • Variants of the Prins Cyclization for the Synthesis of Terpenoid Spiroethers and Oxabicyclo[3.3.1]Nonane Derivatives. The Journal of Organic Chemistry. [Link]

  • (PDF) ChemInform Abstract: Synthesis of Oxabicyclo[3.3.1]nonenes and Substituted Tetrahydropyrans via (3,5)-Oxonium-ene Reaction. ResearchGate. [Link]

  • Stereoselective Synthesis of 3‐Oxabicyclo[3.3.1]Nonan‐2‐Ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. ResearchGate. [Link]

  • Organic & Biomolecular Chemistry Synthesis of oxabicyclo[3.3.1]nonenes and substituted tetrahydropyrans via (3,5)-oxonium-ene reaction. Academia.edu. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

  • A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium−Ene Reaction. Organic Letters. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]

  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. [Link]

  • Synthesis of oxabicyclo[3.3.1]nonenes and substituted tetrahydropyrans via (3,5)-oxonium-ene reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of n. RSC Publishing. [Link]

  • Complex bicyclo[3.3.1]nonane-containing natural products a Members are... ResearchGate. [Link]

Sources

mechanism of formation for oxabicyclo[3.3.1]nonanes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanistic Pathways for the Formation of Oxabicyclo[3.3.1]nonanes

Abstract

The oxabicyclo[3.3.1]nonane framework is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and serves as a crucial building block in medicinal chemistry and drug development.[1] Its unique, conformationally restricted three-dimensional structure makes it an attractive scaffold for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the core synthetic strategies and mechanistic principles governing the formation of oxabicyclo[3.3.1]nonanes. We will delve into the intricacies of several powerful synthetic methodologies, including tandem pericyclic reactions, Prins-type cyclizations, organocatalyzed domino sequences, and intramolecular etherification strategies. For each method, we will explore the underlying reaction mechanisms, the influence of catalysts and reaction conditions on stereochemical outcomes, and provide exemplary experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the synthesis of this important class of molecules.

The Significance of the Oxabicyclo[3.3.1]nonane Core

The oxabicyclo[3.3.1]nonane skeleton is a recurring structural element in numerous natural products exhibiting a broad spectrum of biological activities.[2] For instance, certain diterpenoids containing this moiety have demonstrated antiproliferative activity against cancer cell lines.[1] The rigid, chair-boat or twin-chair conformation of this bicyclic ether system provides a well-defined spatial arrangement of substituents, making it an ideal scaffold for probing protein-ligand interactions and for the development of potent and selective therapeutic agents.[1] The challenge and elegance of constructing this bridged ring system with precise stereochemical control have made it a compelling target for synthetic organic chemists.

Tandem [4+2] Cycloaddition-Cationic Rearrangement

A powerful and efficient strategy for the assembly of highly functionalized oxabicyclo[3.3.1]nonanes involves a Lewis acid-promoted tandem sequence of a [4+2] cycloaddition followed by a cationic rearrangement.[3] This approach allows for the rapid construction of the bicyclic core from acyclic trienic esters, creating multiple bonds in a single operation.[3]

Mechanistic Insights

The reaction is typically initiated by an intramolecular Diels-Alder reaction of a trienic ester to form a lactone intermediate. The Lewis acid then coordinates to the carbonyl groups of the lactone and the ester, facilitating a lactone cleavage to generate a key carbocationic intermediate. This cation undergoes equilibration, and a subsequent intramolecular attack by the carboxylate group onto the cationic center furnishes the thermodynamically more stable oxabicyclo[3.3.1]nonane product.[3]

G cluster_0 Tandem [4+2] Cycloaddition-Cationic Rearrangement A Trienic Ester B [4+2] Cycloaddition (Intramolecular Diels-Alder) A->B C Lactone Intermediate B->C D Lewis Acid Coordination C->D E Coordinated Complex D->E F Lactone Cleavage E->F G Carbocationic Intermediate F->G H Equilibration & Rearrangement G->H I Rearranged Cation H->I J Intramolecular Attack by Carboxylate I->J K Oxabicyclo[3.3.1]nonane J->K

Figure 1: Mechanistic workflow of the tandem [4+2] cycloaddition-cationic rearrangement.

Experimental Protocol: Lewis Acid-Promoted Tandem Reaction

The following is a representative protocol for the synthesis of a highly functionalized oxabicyclo[3.3.1]nonane derivative.[3]

  • Preparation of the Trienic Ester: The requisite trienic ester is prepared via standard esterification of the corresponding carboxylic acid and unsaturated alcohol.

  • Tandem Cycloaddition-Rearrangement:

    • A solution of the trienic ester in a dry solvent (e.g., toluene) is prepared under an inert atmosphere (e.g., argon).

    • A Lewis acid catalyst (e.g., Et₂AlOEt) is added to the solution.

    • The reaction mixture is heated to a specified temperature (e.g., 110 °C) for several hours until the starting material is consumed (monitored by TLC).

    • The reaction is quenched, and the product is purified by column chromatography.

Quantitative Data

The choice of Lewis acid and reaction conditions can significantly impact the yield of the desired oxabicyclo[3.3.1]nonane.

EntryLewis AcidSolventTemp. (°C)Time (h)Yield (%) of Oxabicyclo[3.3.1]nonane
1Et₂AlClToluene110535
2Et₂AlOEtToluene110548
3Et₂AlCNToluene110530
4EtAlCl₂Toluene1105No reaction
5TiCl₄CH₂Cl₂1105No reaction

Table 1: Effect of Lewis Acid on the Tandem [4+2] Cycloaddition-Rearrangement. Data sourced from Toyota et al. (1994).[3]

Prins-Type Cyclizations

Prins-type cyclizations are another versatile set of reactions for constructing the oxabicyclo[3.3.1]nonane core. These reactions typically involve the acid-catalyzed reaction of a homoallylic alcohol with a carbonyl compound, proceeding through a key oxocarbenium ion intermediate.

Domino Prins/Friedel-Crafts Alkylation

When aromatic ketones are employed as starting materials, a domino sequence involving a Prins cyclization followed by an intramolecular Friedel-Crafts alkylation can lead to the formation of benzo-fused oxabicyclo[3.3.1]nonane derivatives.[1][4] The reaction pathway can often be controlled by the reaction temperature.[1][5]

(3,5)-Oxonium-Ene Reaction

An efficient method for the synthesis of oxabicyclo[3.3.1]nonenes and nonanones is the (3,5)-oxonium-ene reaction.[6][7][8] This reaction, typically promoted by a Lewis acid such as boron trifluoride etherate, involves the reaction of a compound like geraniol or trans-p-menth-6-ene-2,8-diol with an aldehyde or epoxide.[7][8]

The Lewis acid facilitates the formation of a carbocation, which is then attacked by the carbonyl oxygen of the aldehyde to form an oxocarbenium ion. This intermediate then undergoes a (3,5)-oxonium-ene cyclization to furnish the oxabicyclic product.[8]

G cluster_1 (3,5)-Oxonium-Ene Reaction A Homoallylic Alcohol + Aldehyde B Lewis Acid (e.g., BF₃·OEt₂) A->B C Formation of Carbocation B->C D Nucleophilic Attack by Aldehyde C->D E Oxocarbenium Ion Formation D->E F (3,5)-Oxonium-Ene Cyclization E->F G Enol Intermediate F->G H Tautomerization G->H I Oxabicyclo[3.3.1]nonanone H->I

Figure 2: General mechanism of the (3,5)-oxonium-ene reaction.

The following is a general procedure for the synthesis of oxabicyclo[3.3.1]nonenes from geraniol and an aldehyde.[9]

  • Reaction Setup: A solution of geraniol (1.0 equiv) in a dry solvent (e.g., CH₂Cl₂) is cooled to -78 °C under an inert atmosphere.

  • Lewis Acid Addition: Boron trifluoride etherate (1.2 equiv) is added to the cooled solution.

  • Aldehyde Addition: A solution of the aldehyde (1.0 equiv) in the same dry solvent is added dropwise over 5 minutes.

  • Reaction and Workup: The reaction mixture is stirred at -78 °C for a specified time. The reaction is then quenched (e.g., with saturated NaHCO₃ solution) and warmed to room temperature. The organic layer is separated, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.

The nature of the aldehyde substrate influences the yield of the oxabicyclo[3.3.1]nonene product.

EntryAldehyde (RCHO)Time (h)Yield (%) of Oxabicyclo[3.3.1]nonene
1Benzaldehyde2.552
2p-Cl-C₆H₄CHO570
3p-F-C₆H₄CHO568
4p-NO₂-C₆H₄CHO350
5Cinnamaldehyde357

Table 2: Synthesis of Oxabicyclo[3.3.1]nonenes via (3,5)-Oxonium-Ene Reaction. Data sourced from Saha et al. (2011).[5][9]

Organocatalyzed Domino Reactions

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to complex molecules. Organocatalysis has emerged as a powerful tool for controlling the stereochemical outcome of such transformations.[9]

Domino Michael-Hemiacetalization-Michael Reaction

A highly stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives can be achieved through a domino Michael-hemiacetalization-Michael reaction.[4][10] This reaction, catalyzed by modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids, allows for the construction of four contiguous stereogenic centers with high diastereo- and enantioselectivity.[4][10]

The proposed mechanism involves the initial formation of an enamine from the aldehyde substrate and the MDO catalyst. This enamine then undergoes a Michael addition to a nitroalkene. Subsequent hemiacetalization followed by an intramolecular Michael addition leads to the bicyclic hemiacetal, which is then oxidized to the final 3-oxabicyclo[3.3.1]nonan-2-one product.[4]

Experimental Protocol: Organocatalyzed Domino Reaction

The following protocol is for the stereoselective synthesis of a 3-oxabicyclo[3.3.1]nonan-2-one derivative.[4]

  • Catalyst Preparation: The precatalyst modules (e.g., a quinidine-derived thiourea and an amino acid) are stirred in a dry solvent (e.g., toluene) at room temperature for 15 minutes.

  • Reaction Initiation: The nitroalkene is added, followed by the aldehyde.

  • Domino Reaction: The solution is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Oxidation: The crude bicyclic hemiacetal is then oxidized (e.g., with PCC) to the desired 3-oxabicyclo[3.3.1]nonan-2-one.

  • Purification: The final product is purified by flash column chromatography.

Quantitative Data

The modular nature of the organocatalyst allows for fine-tuning of the stereochemical outcome.

EntryStereocontrolling ModuleReaction-Center ModuleYield (%)dree (%)
1Quinidine thioureaL-Proline8399:161
2Quinine thioureaL-Proline8199:160
3Quinine squaramideL-Phenylalanine deriv.84>99:196

Table 3: Stereoselective Synthesis of a 3-Oxabicyclo[3.3.1]nonan-2-one. Data sourced from McClure et al. (2019).[4][10]

Intramolecular Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a classic and reliable method for the formation of cyclic ethers, including the oxabicyclo[3.3.1]nonane system.[11][12] This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then undergoes an intramolecular Sₙ2 reaction with a suitably positioned leaving group (e.g., a halide or tosylate) to form the ether linkage.[11][12]

Mechanistic Principles

The key to a successful intramolecular Williamson ether synthesis is the appropriate stereochemical and conformational arrangement of the reacting functional groups in the acyclic or monocyclic precursor. The reaction proceeds via a backside attack of the nucleophilic alkoxide on the carbon bearing the leaving group.[11]

G cluster_2 Intramolecular Williamson Ether Synthesis A Halohydrin or Tosylated Diol Precursor B Addition of a Strong Base (e.g., NaH) A->B C Deprotonation of Hydroxyl Group B->C D Alkoxide Formation C->D E Intramolecular Sₙ2 Attack D->E F Formation of Ether Linkage & Expulsion of Leaving Group E->F G Oxabicyclo[3.3.1]nonane F->G

Figure 3: General workflow for the intramolecular Williamson ether synthesis.

Domino Nucleophilic Ring-Opening of Epoxides

A straightforward and atom-economical approach to functionalized 9-oxabicyclo[3.3.1]nonanes involves a domino process initiated by the nucleophilic ring-opening of a spirocyclic bis(oxirane).[1] The stereochemistry of the starting bis(oxirane) is crucial in determining the reaction outcome.

Mechanistic Pathway and Stereochemical Control

The reaction of a trans-bis(oxirane) with a nucleophile (e.g., an amine or azide) leads to the opening of one oxirane ring. The resulting intermediate then undergoes an intramolecular cyclization (a transannular reaction) to form the 9-oxabicyclo[3.3.1]nonane core.[1] In contrast, the corresponding cis-bis(oxirane) typically undergoes independent ring-opening of both oxirane moieties without subsequent cyclization.[1] The addition of a Lewis acid, such as LiClO₄, can activate the oxirane rings and facilitate the reaction.[1]

Conclusion

The synthesis of the oxabicyclo[3.3.1]nonane framework is a vibrant area of research, driven by the prevalence of this scaffold in biologically important molecules. This guide has provided an in-depth overview of several key mechanistic pathways for its formation. Tandem pericyclic reactions and Prins-type cyclizations offer powerful and convergent strategies for the rapid assembly of complex, functionalized oxabicyclo[3.3.1]nonanes. Modern organocatalyzed domino reactions provide exceptional levels of stereocontrol, which is paramount for applications in drug discovery. Furthermore, classical yet reliable methods such as the intramolecular Williamson ether synthesis and innovative approaches like the domino ring-opening of epoxides continue to be valuable tools in the synthetic chemist's arsenal. A thorough understanding of these diverse mechanistic pathways is essential for the rational design and efficient synthesis of novel oxabicyclo[3.3.1]nonane-containing compounds with potential therapeutic applications.

References

  • Toyota, M., Wada, Y., Nishikawa, Y., Wada, T., & Fukumoto, K. (1994). Lewis Acid Promoted Tandem [4+2] Cycloaddition-Rearrangement Process--A Simple and Efficient Synthesis of Highly Functionalized Oxabicyclo[3.3.1]nonanes. HETEROCYCLES, 38(7), 1491. [Link]

  • McClure, R., Bihani, M., & Zhao, J. C.-G. (2019). Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. Advanced Synthesis & Catalysis, 361(1), 208–213. [Link]

  • Weidmann, V., Ploog, J., Kliewer, S., Schaffrath, M., & Maison, W. (2014). Variants of the Prins Cyclization for the Synthesis of Terpenoid Spiroethers and Oxabicyclo[3.3.1]Nonane Derivatives. The Journal of Organic Chemistry, 79(21), 10123–10131. [Link]

  • Ryzhikova, O. V., Savchenkova, D. V., Kositov, S. V., Grishin, Y. K., & Averina, E. B. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 27(2), 481. [Link]

  • Saha, P., Gogoi, P., & Saikia, A. K. (2011). Synthesis of oxabicyclo[3.3.1]nonenes and substituted tetrahydropyrans via (3,5)-oxonium-ene reaction. Organic & Biomolecular Chemistry, 9(13), 4626–4634. [Link]

  • Weidmann, V., Ploog, J., Kliewer, S., Schaffrath, M., & Maison, W. (2014). Variants of the prins cyclization for the synthesis of terpenoid spiroethers and oxabicyclo[3.3.1]nonane derivatives. PubMed, 25303120. [Link]

  • Saha, P., Gogoi, P., & Saikia, A. K. (2011). Synthesis of oxabicyclo[3.3.1]nonenes and substituted tetrahydropyrans via (3,5)-oxonium-ene reaction. PubMed, 21519574. [Link]

  • Saha, P., Reddy, U. C., Bondalapati, S., & Saikia, A. K. (2010). A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium−Ene Reaction. Organic Letters, 12(8), 1820–1823. [Link]

  • McClure, R., Bihani, M., & Zhao, J. C.-G. (2019). Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. PubMed, 30635606. [Link]

  • Toyota, M., Wada, Y., Nishikawa, Y., Wada, T., & Fukumoto, K. (1994). Lewis Acid Promoted Tandem [4+2] Cycloaddition-Rearrangement Process--A Simple and Efficient Synthesis of Highly Functionalized Oxabicyclo[3.3.1]nonanes. HETEROCYCLES, 38(7), 1491. [Link]

  • Ryzhikova, O. V., Savchenkova, D. V., Kositov, S. V., Grishin, Y. K., & Averina, E. B. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 27(2), 481. [Link]

  • Saha, P., Gogoi, P., & Saikia, A. K. (2011). Synthesis of oxabicyclo[3.3.1]nonenes and substituted tetrahydropyrans via (3,5)-oxonium-ene reaction. Organic & Biomolecular Chemistry, 9(13), 4626–4634. [Link]

  • Saha, P., Reddy, U. C., Bondalapati, S., & Saikia, A. K. (2010). A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium−Ene Reaction. Organic Letters, 12(8), 1820–1823. [Link]

  • ResearchGate. (n.d.). Complex bicyclo[3.3.1]nonane-containing natural products. ResearchGate. [Link]

  • RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]

  • MDPI. (2023). Synthesis and hLDH Inhibitory Activity of Analogues to Natural Products with 2,8-Dioxabicyclo[3.3.1]nonane Scaffold. MDPI. [Link]

  • Saha, P., Reddy, U. C., Bondalapati, S., & Saikia, A. K. (2010). A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium−Ene Reaction. Organic Letters, 12(8), 1820–1823. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. [Link]

  • Preprints.org. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1]. Preprints.org. [Link]

  • Nature. (2023). Challenging the Bredt's rule in an acid catalyzed cationic cyclization to get bicyclo[3.3.1]nonane derivatives. Nature. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • ResearchGate. (n.d.). Formation of the bicyclo[3.3.1]nonane core via organo-catalyzed aldol condensation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Azabicyclo[3.3.1]nonane-based natural products. ResearchGate. [Link]

  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • YouTube. (2021). Intramolecular Williamson Ether Synthesis. YouTube. [Link]

Sources

A Technical Guide to the Discovery of Novel Oxabicyclic Compounds: From Synthesis to Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Allure of Oxabicyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both biological activity and favorable drug-like properties is perpetual. Among the myriad of heterocyclic systems, oxabicyclic compounds—rigid, three-dimensional structures containing a bridged oxygen atom—have emerged as privileged scaffolds. Their conformational constraint reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Furthermore, their non-planar nature provides an escape from the "flatland" of aromatic compounds, offering improved physicochemical properties such as aqueous solubility and metabolic stability, positioning them as effective bioisosteres for phenyl rings.[1][2]

This guide provides an in-depth exploration of the core methodologies underpinning the discovery of novel oxabicyclic compounds. We will move beyond simple recitation of protocols to dissect the strategic rationale behind synthetic choices, elucidate the validation workflow that ensures structural integrity, and outline the initial steps for interrogating biological function. This is a technical narrative for the practicing researcher, designed to be a field-proven resource for navigating the intricate path from conceptualization to a validated bioactive lead.

Part 1: Constructing the Core - Strategic Synthesis of Oxabicyclic Frameworks

The creation of the oxabicyclic core is the foundational step upon which all subsequent discovery efforts are built. The choice of synthetic strategy is dictated by the desired ring system (e.g., [2.2.1], [3.2.1], [3.3.1]), substitution pattern, and stereochemical outcome. Here, we explore two pillars of modern synthetic approaches: cycloaddition reactions and intramolecular cyclizations.

The Diels-Alder Reaction: A Classic Gateway to [2.2.1] Systems

The [4+2] cycloaddition between a conjugated diene and a dienophile, known as the Diels-Alder reaction, is a powerful and atom-economical method for forming six-membered rings.[3] In the context of oxabicyclic synthesis, furan and its derivatives serve as ideal diene precursors, reacting with various dienophiles to generate the 7-oxabicyclo[2.2.1]heptene core.

However, the inherent aromaticity of the furan ring makes it a less reactive diene compared to its carbocyclic counterparts, often leading to sluggish reactions and facile retro-Diels-Alder cleavage of the product.[4] To overcome these thermodynamic and kinetic hurdles, several enabling technologies are employed. While Lewis acid catalysis is a common approach, non-thermal methods have proven particularly effective.

Insight: Harnessing Sonication for Enhanced Cycloaddition

Ultrasonic irradiation has emerged as a highly effective physical method to promote the Diels-Alder reaction of furans.[4][5] The underlying principle is not thermal heating but acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in the liquid. This process generates localized hot spots with extreme temperatures and pressures, dramatically accelerating the reaction rate. Critically, sonication can also influence stereoselectivity. It often favors the formation of the thermodynamically more stable exo-isomer by accelerating the retro-Diels-Alder reaction of the kinetically favored but less stable endo-isomer.[4] This provides a practical route to functionalized oxabicyclic alkenes that are otherwise difficult to access.[5]

Characterization_Workflow crude Crude Product from Purification nmr1d 1D NMR (¹H, ¹³C) crude->nmr1d Initial Check hrms HRMS crude->hrms Formula Check nmr2d 2D NMR (COSY, HSQC, etc.) nmr1d->nmr2d If structure is complex or novel validated Validated Structure nmr1d->validated If structure is simple & known analog hrms->validated sxrd Single-Crystal X-ray Diffraction nmr2d->sxrd For absolute stereochem. or publication nmr2d->validated Confirms Connectivity & Relative Stereochem. sxrd->validated Gold Standard Proof Screening_Cascade start Library of Novel Oxabicyclic Compounds primary Primary Screening (e.g., Cell Viability Assay) start->primary hits Initial 'Hits' primary->hits Identifies active compounds secondary Secondary / Confirmatory Assays (Dose-Response, IC₅₀ Determination) hits->secondary leads Validated 'Leads' secondary->leads Confirms activity & potency tertiary Mechanism of Action / Selectivity (Target Deconvolution, Panel Screening) leads->tertiary final In Vivo Model Testing tertiary->final Characterizes mechanism

Sources

An In-Depth Technical Guide to 3-Oxabicyclo[3.3.1]non-6-en-9-one: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the novel bicyclic ketone, 3-Oxabicyclo[3.3.1]non-6-en-9-one. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to predict its physical and chemical properties, propose a plausible synthetic route, and discuss its potential applications in the field of drug discovery and development.

Molecular Structure and Identification

This compound is a bicyclic organic compound. Its structure consists of a nine-membered ring system bridged by an oxygen atom to form a bicyclo[3.3.1]nonane core. The presence of a ketone at position 9 and a double bond between carbons 6 and 7 are key functional features.

Diagram of the Molecular Structure:

Caption: 2D structure of this compound

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol [1]
Canonical SMILES C1C2C=CC1C(C2)O
InChI Key (Predicted)

Predicted Physical and Chemical Properties

The physical and chemical properties of this compound are predicted based on its structural features and by analogy to similar compounds found in PubChem, such as 9-Oxabicyclo(3.3.1)non-6-en-2-one.[1]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Analogy
Melting Point Solid at room temperatureThe rigid bicyclic structure and polar functional groups suggest a solid state.
Boiling Point > 200 °CSimilar bicyclic ketones exhibit relatively high boiling points.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water.The presence of polar ether and ketone groups allows for some water solubility, but the hydrocarbon backbone limits it.
pKa Not applicable (no acidic protons)The molecule lacks acidic functional groups.
LogP ~1.5Estimated based on the balance of polar and non-polar groups.
Stability Stable under standard conditions. May be sensitive to strong acids, bases, and reducing/oxidizing agents.The ether linkage can be cleaved by strong acids, and the ketone is susceptible to nucleophilic attack and reduction.

Predicted Spectroscopic Data

The following are predictions for the key spectroscopic features of this compound, which are crucial for its identification and characterization.

Table 3: Predicted Spectroscopic Features

TechniquePredicted Key Signals
¹H NMR - Olefinic protons (C6-H, C7-H): ~5.5-6.5 ppm (multiplet) - Bridgehead protons (C1-H, C5-H): ~2.5-3.5 ppm (multiplet) - Protons adjacent to oxygen (C2-H, C4-H): ~3.5-4.5 ppm (multiplet) - Aliphatic protons (C8-H₂): ~1.5-2.5 ppm (multiplet)
¹³C NMR - Carbonyl carbon (C9): ~200-210 ppm - Olefinic carbons (C6, C7): ~120-140 ppm - Carbons adjacent to oxygen (C2, C4): ~70-80 ppm - Bridgehead carbons (C1, C5): ~40-50 ppm - Aliphatic carbon (C8): ~30-40 ppm
IR Spectroscopy - C=O stretch (ketone): ~1710-1730 cm⁻¹ - C=C stretch (alkene): ~1640-1680 cm⁻¹ - C-O-C stretch (ether): ~1050-1150 cm⁻¹ - =C-H stretch (alkene): ~3010-3100 cm⁻¹
Mass Spectrometry - Molecular Ion (M⁺): m/z = 138.0681 (Exact Mass)[1] - Key Fragmentation Patterns: Loss of CO (m/z = 110), retro-Diels-Alder reaction fragments.

Proposed Synthesis and Reactivity

While a specific synthesis for this compound has not been reported, a plausible synthetic route can be designed based on established organic reactions.

Proposed Synthetic Pathway:

A potential approach involves a Robinson annulation followed by an intramolecular etherification.

Caption: Proposed synthetic pathway to this compound.

Step-by-Step Methodology:

  • Michael Addition: Reaction of a suitable enolate, such as that derived from a protected 4-hydroxycyclohexanone, with an α,β-unsaturated aldehyde like acrolein.

  • Intramolecular Aldol Condensation and Etherification: The resulting intermediate undergoes an intramolecular aldol condensation to form the bicyclic ring system. Subsequent dehydration and intramolecular etherification would yield the target molecule. The stereochemistry of the ring junctions would need to be carefully controlled.

Chemical Reactivity:

The reactivity of this compound is dictated by its three primary functional groups:

  • Ketone: The carbonyl group is susceptible to nucleophilic attack, reduction (e.g., with NaBH₄ to form the corresponding alcohol), and reactions with organometallic reagents.

  • Alkene: The double bond can undergo hydrogenation, halogenation, epoxidation, and other electrophilic additions.

  • Ether: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

The rigid bicyclic framework will influence the stereochemical outcome of these reactions, with reagents likely approaching from the less sterically hindered face.

Potential Applications in Drug Development

The bicyclo[3.3.1]nonane scaffold is present in a number of biologically active natural products and synthetic molecules. This suggests that this compound could serve as a valuable building block in medicinal chemistry.

  • Scaffold for Novel Therapeutics: The rigid conformation of the bicyclic system can be exploited to design ligands with high affinity and selectivity for specific biological targets. The functional groups offer handles for further chemical modification to explore structure-activity relationships.

  • G-Protein Coupled Receptor (GPCR) Ligands: Derivatives of oxazabicyclo[3.3.1]nonane have been investigated as potent and orally active GPR119 agonists, which are of interest for the treatment of type 2 diabetes.[2]

  • Central Nervous System (CNS) Agents: The 3-azabicyclo[3.3.1]nonane core is found in compounds targeting various CNS receptors.[3][4] The oxygen-containing analogue could be explored for similar applications.

  • Antiprotozoal Agents: Azabicyclo-nonanes have shown activity against Plasmodium falciparum and Trypanosoma brucei, the parasites responsible for malaria and African sleeping sickness, respectively.[5]

The introduction of the oxabicyclo[3.3.1]nonane core can improve the metabolic stability and pharmacokinetic properties of drug candidates.[6]

Conclusion

This compound represents an intriguing yet underexplored chemical entity. This guide provides a foundational understanding of its predicted properties and potential, based on sound chemical principles and data from related structures. It is our hope that this document will stimulate further research into the synthesis, characterization, and application of this and related bicyclic systems in the pursuit of novel therapeutics.

References

  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. PMC. [Link]

  • 3-Oxabicyclo[3.3.1]nonane. PubChem. [Link]

  • 9-Oxabicyclo(3.3.1)non-6-en-2-one. PubChem. [Link]

  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Semantic Scholar. [Link]

  • 9-azabicyclo[3.3.1]nonane derivatives.
  • 3-Oxabicyclo[3.3.0]octan-2-one, 6-methylene-7-methyl-. SpectraBase. [Link]

  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. PubMed. [Link]

  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

  • 9-Oxabicyclo[3.3.1]non-1-ene. NIST WebBook. [Link]

  • 9-azabicyclo[3.3.1]nonan-3-one norpseudopelletierine. The Good Scents Company. [Link]

  • Asymmetric synthesis of 3‐oxabicyclo [3.3.1] nonan‐2‐ones via secondary... ResearchGate. [Link]

  • Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781). FooDB. [Link]

  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. [Link]

  • Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. MDPI. [Link]

  • 1H and 13C NMR spectra of C-6 and C-9 substituted 3-azabicyclco[3.3.1]nonanes. PubMed. [Link]

  • An Expedient and Practical Approach to Functionalized 3-Aza-, 3-Oxa-, and 3-Thiabicyclo[3.3.1]nonane Systems. ResearchGate. [Link]

  • New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. PMC. [Link]

  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. [Link]

  • 9-Oxabicyclo[3.3.1]nonan-2-one, 6-hydroxy-. PubChem. [Link]

  • Chemical Properties of Bicyclo[3.3.1]nonane (CAS 280-65-9). Cheméo. [Link]

  • (−)-(1 S ,5 R )-2-Oxabicyclo[3.3.1]nonan-3-one. ResearchGate. [Link]

  • 3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (C7H11NO2). PubChemLite. [Link]

Sources

Methodological & Application

The Untapped Potential of 3-Oxabicyclo[3.3.1]non-6-en-9-one: A Versatile Scaffold for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Strategic Building Block

The quest for efficient and stereocontrolled routes to complex molecular architectures lies at the heart of modern organic synthesis. Nature, with its vast repository of structurally diverse and biologically active compounds, provides a continuous source of inspiration. The bicyclo[3.3.1]nonane framework is a prominent structural motif found in over a thousand natural products, spanning alkaloids, terpenes, and polyketides.[1] Its rigid, three-dimensional structure often imparts significant biological activity, making it a prized target for synthetic chemists. Within this family, the heterocyclic variant, 3-oxabicyclo[3.3.1]nonane, offers a unique combination of conformational rigidity and strategically placed functionality, rendering it an invaluable scaffold in the synthesis of medicinally relevant compounds.[2]

This application note introduces 3-Oxabicyclo[3.3.1]non-6-en-9-one , a versatile yet underexplored building block, and delineates its potential as a cornerstone in the stereoselective synthesis of complex natural products. While direct literature on this specific molecule is nascent, its structure suggests a rich and predictable reactivity profile. This guide will provide a comprehensive overview, including a proposed synthetic protocol, an exploration of its key chemical transformations, and its application in the strategic assembly of natural product cores.

Proposed Synthesis of this compound: A Convergent Approach

The construction of the 3-oxabicyclo[3.3.1]nonane core can be approached through several established synthetic strategies. Here, we propose a convergent and efficient protocol based on a tandem Michael addition and intramolecular aldol condensation, a variation of the renowned Robinson annulation.[3][4] This approach allows for the rapid assembly of the bicyclic system from readily available starting materials.

The proposed synthetic pathway commences with the preparation of a suitable cyclohexenone precursor, followed by the crucial tandem reaction to forge the bicyclic core.

Protocol 1: Synthesis of this compound

This protocol is divided into two main stages: the synthesis of the key precursor, an ether-tethered cyclohexenone, and its subsequent intramolecular cyclization.

Part A: Synthesis of (E)-4-(3-oxobut-1-en-1-yloxy)cyclohex-2-en-1-one

  • Preparation of 4-hydroxycyclohex-2-en-1-one: This starting material can be synthesized from 1,3-cyclohexanedione via a two-step procedure involving enol ether formation followed by reduction and hydrolysis.[5]

  • Etherification: To a solution of 4-hydroxycyclohex-2-en-1-one (1.0 eq) in a suitable aprotic solvent such as THF, add a non-nucleophilic base like sodium hydride (1.1 eq) at 0 °C. Stir the mixture for 30 minutes.

  • Slowly add (E)-4-chlorobut-2-en-1-one (1.2 eq) to the reaction mixture and allow it to warm to room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether-tethered cyclohexenone.

Part B: Intramolecular Michael-Aldol Tandem Cyclization

  • Dissolve the precursor from Part A (1.0 eq) in a suitable solvent, such as methanol or a THF/water mixture.

  • Add a catalytic amount of a base, for instance, potassium carbonate or a milder base like DBU, to initiate the intramolecular Michael addition. The choice of base can influence the stereochemical outcome.[6]

  • The resulting enolate from the Michael addition will then undergo an intramolecular aldol condensation. Gentle heating may be required to facilitate the condensation and subsequent dehydration to form the enone.

  • After the reaction is complete, neutralize the mixture with a mild acid and extract the product.

  • Purification by column chromatography will afford the target molecule, this compound.

Table 1: Proposed Reaction Conditions and Expected Yields

StepKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
Part A NaH, (E)-4-chlorobut-2-en-1-oneTHF0 to 254-660-75
Part B K₂CO₃ or DBUMethanol25 to 508-1250-65

Causality Behind Experimental Choices: The use of a non-nucleophilic base in Part A is crucial to prevent unwanted side reactions with the enone system. The tandem Michael-aldol reaction in Part B is a powerful ring-forming strategy, and the choice of a catalytic amount of base is intended to favor the desired intramolecular cyclization over potential polymerization or decomposition. The final dehydration step is driven by the formation of a conjugated system.

dot

Caption: Proposed two-part synthesis of the target molecule.

Key Chemical Transformations and Reactivity

The synthetic utility of this compound stems from the predictable reactivity of its constituent functional groups: the bridgehead ketone, the alkene, and the ether linkage.

1. Reactions at the Bridgehead Ketone (C9):

Bridgehead ketones exhibit unique reactivity due to the steric hindrance and ring strain associated with the bicyclic system. While enolization is often disfavored due to Bredt's rule, which states that a double bond cannot be formed at a bridgehead position in a small bicyclic system, reactions at the carbonyl carbon are still possible.[7]

  • Nucleophilic Addition: The ketone can undergo nucleophilic addition with various reagents such as Grignard reagents, organolithium compounds, and reducing agents (e.g., NaBH₄, LiAlH₄). These reactions provide a means to introduce substituents at the C9 position and to generate the corresponding bridgehead alcohol. The stereochemical outcome of these additions is often dictated by the steric accessibility of the carbonyl group.

  • Wittig Reaction and Related Olefinations: The ketone can be converted to an exocyclic alkene via the Wittig reaction or related olefination protocols. This transformation opens up possibilities for further functionalization, such as metathesis or polymerization.

2. Transformations of the Alkene (C6-C7):

The double bond in the six-membered ring is a versatile handle for a wide range of chemical modifications.

  • Epoxidation: The alkene can be readily epoxidized using reagents like m-CPBA to form the corresponding epoxide. This epoxide can then be opened by various nucleophiles in a regio- and stereoselective manner, allowing for the introduction of diverse functional groups.

  • Diels-Alder Reaction: The enone system can participate as a dienophile in Diels-Alder reactions, enabling the construction of more complex polycyclic systems.

  • Conjugate Addition: The enone moiety is susceptible to Michael addition, allowing for the introduction of substituents at the C7 position.

3. Ring-Opening and Rearrangement Reactions:

The strained bicyclic ether linkage can be susceptible to cleavage under certain conditions, providing a pathway to functionalized monocyclic systems.

  • Acid-Catalyzed Ring Opening: Treatment with strong Lewis or Brønsted acids could induce the opening of the ether bridge, potentially leading to a functionalized cyclooctane derivative. This reactivity can be strategically employed to access larger ring systems that are often challenging to synthesize directly.

dot

Reactivity_Map Target This compound Ketone_Chem C9 Ketone Chemistry Target->Ketone_Chem Alkene_Chem C6-C7 Alkene Chemistry Target->Alkene_Chem Ring_Opening Ring Opening Target->Ring_Opening Michael_Add Michael Addition Target->Michael_Add Nucleophilic_Add Nucleophilic Addition Ketone_Chem->Nucleophilic_Add Wittig Wittig Olefination Ketone_Chem->Wittig Epoxidation Epoxidation Alkene_Chem->Epoxidation Diels_Alder Diels-Alder Alkene_Chem->Diels_Alder Acid_Cleavage Acid-Catalyzed Cleavage Ring_Opening->Acid_Cleavage

Caption: Key reactive sites of the target molecule.

Application in Natural Product Synthesis: A Strategic Outlook

The 3-oxabicyclo[3.3.1]nonane core is a key structural feature in a number of biologically active natural products. The strategic use of this compound as a building block can significantly streamline the synthesis of these complex molecules.

Case Study: The Phloroglucinol Family of Natural Products

Many polycyclic polyprenylated acylphloroglucinols (PPAPs), such as garsubellin A and hyperforin, possess the bicyclo[3.3.1]nonan-9-one core.[8] While these natural products do not contain the 3-oxa bridge, our target molecule can serve as a valuable synthetic intermediate. For instance, the ether bridge can be used to control the stereochemistry of subsequent reactions before being reductively cleaved at a later stage of the synthesis to reveal the carbocyclic core.

Hypothetical Synthetic Application: Towards the Core of Garsubellin A

  • Stereoselective Functionalization: Starting with this compound, the ketone at C9 can be protected, and the alkene can be stereoselectively dihydroxylated.

  • Introduction of Side Chains: The resulting diol can be further functionalized to introduce the characteristic side chains found in PPAPs.

  • Reductive Cleavage of the Ether Bridge: In a late-stage transformation, the 3-oxa bridge can be reductively cleaved using a reagent such as samarium(II) iodide or by catalytic hydrogenation, unmasking the bicyclo[3.3.1]nonane carbocyclic core.

This strategy leverages the conformational rigidity of the oxabicyclic system to control stereochemistry, a common challenge in the synthesis of these complex natural products.

Conclusion and Future Perspectives

This compound represents a highly promising, yet underutilized, building block for the synthesis of complex natural products. Its proposed synthesis is convergent and relies on well-established chemical transformations. The predictable reactivity of its functional groups offers a multitude of opportunities for stereoselective elaboration into more complex molecular architectures. As the demand for novel therapeutic agents continues to grow, the development of efficient synthetic routes to key structural motifs is of paramount importance. We believe that this compound has the potential to become a valuable tool in the arsenal of synthetic organic chemists, enabling the efficient and elegant synthesis of a wide range of biologically active natural products. Further exploration of its synthesis and reactivity is highly encouraged.

References

  • Jia, Y., & Li, J. (2019). Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. Advanced Synthesis & Catalysis, 361(1), 208-213. [Link]

  • Chen, Y., et al. (2009). Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Organic Letters, 11(13), 2848-2851. [Link]

  • Paquette, L. A., & He, W. (2010). One-Carbon Bridge Stereocontrol in Robinson Annulations Leading to Bicyclo[3.3.1]nonanes. Organic Letters, 12(7), 1532-1535. [Link]

  • Chen, T.-L. (1958). SYNTHESIS OF DERIVATIVES OF CYCLOHEXANE SERIES Ⅰ.——CONDENSATION PRODUCTS OF 1,3-OR 1,4-CYCLOHEXANEDIONE WITH AMINOGUANIDINE NITRATE. Acta Chimica Sinica, 24(5), 349-351. [Link]

  • Wikipedia contributors. (2023, November 28). 1,3-Cyclohexanedione. In Wikipedia, The Free Encyclopedia. Retrieved February 20, 2024, from [Link]

  • House, H. O., & Thompson, H. W. (1961). The Robinson Annelation Reaction. The Journal of Organic Chemistry, 26(10), 3729-3736. [Link]

  • Wikipedia contributors. (2023, December 14). Dieckmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved February 20, 2024, from [Link]

  • Hayes, C. J., & Simpkins, N. S. (2009). Bridgehead Lithiation-Substitution of Bridged Ketones, Lactones, Lactams, and Imides: Experimental Observations and Computational Insights. Journal of the American Chemical Society, 131(27), 9688-9699. [Link]

  • Majumdar, K. C., & Roy, B. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22185-22227. [Link]

  • Maimone, T. J., & Shen, X. (2020). Programmable meroterpene synthesis. Nature, 577(7788), 71-76. [Link]

  • Saikia, A. K., et al. (2010). A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium−Ene Reaction. Organic Letters, 12(8), 1740-1743. [Link]

  • Williams, B. D., et al. (2001). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. HETEROCYCLES, 55(11), 2199-2206. [Link]

  • Zaitsev, V. P., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(2), 245. [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. [Link]

  • Srikrishna, A., & Ramasastry, S. S. V. (2005). Enantiospecific synthesis of the complete carbon framework of the novel triquinane-type sesquiterpenoid, basiliol B. Tetrahedron Letters, 46(42), 7373-7376. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • S. S. V. Ramasastry. (2011). Structure And Reactivity In Bridged Polycylic Systems : Cis-trans Enantiomerism, Fulvene Cycloadditions And Crystallographic Studies Of Bridgehead β-Ketoacids. etd@IISc. [Link]

  • Wikipedia contributors. (2023, August 29). Robinson annulation. In Wikipedia, The Free Encyclopedia. Retrieved February 20, 2024, from [Link]

  • YouTube. (2014, April 22). Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism). [Link]

  • AK Lectures. Dieckmann Condensation. [Link]

  • Ferreira, M. J., et al. (2023). Synthesis and hLDH Inhibitory Activity of Analogues to Natural Products with 2,8-Dioxabicyclo[3.3.1]nonane Scaffold. Molecules, 28(12), 4683. [Link]

  • ResearchGate. Synthesis of bicyclo[3.3.1]nonenones through the annulation of β-keto.... [Link]

  • ACS Publications. (2010). Alkylidene β-Ketoesters in Asymmetric Catalysis: Recent Developments. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters. [Link]

Sources

Application Note: Catalytic Architectures of 3-Oxabicyclo[3.3.1]non-6-en-9-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals focusing on rigid bicyclic scaffolds. It details the catalytic assembly and functionalization of 3-Oxabicyclo[3.3.1]non-6-en-9-one , a privileged "bridged ether" scaffold offering unique vectors for medicinal chemistry (e.g., CCR1 antagonists) and natural product synthesis (e.g., marine polyethers).

Executive Summary & Structural Significance[1][2]

The This compound scaffold represents a high-value pharmacophore. Unlike flat aromatic systems, this bridged bicycle offers a defined 3D geometry with specific "exit vectors" for substituents, enhancing receptor complementarity while improving metabolic stability and aqueous solubility—key parameters in the "Escape from Flatland" drug discovery philosophy.

Key Structural Features:

  • C9-Ketone (Bridge): A sterically distinct electrophile susceptible to stereocontrolled nucleophilic attack (e.g., hydride reduction), dictating the "roof" geometry of the molecule.

  • C6-Alkene: A reactive handle for late-stage functionalization (epoxidation, hydroboration) or oxidative cleavage.

  • 3-Oxa Bridge: Increases polarity and hydrogen-bond accepting capability compared to the carbocyclic parent (bicyclo[3.3.1]nonane).

Core Directive: Catalytic Assembly Strategy

While stoichiometric rearrangements (e.g., triflic anhydride mediated) exist, catalytic methods offer superior atom economy and scalability. The most robust catalytic entry to the 3-oxabicyclo[3.3.1]nonane skeleton is the Lewis Acid-Catalyzed (3,5)-Oxonium-Ene Cyclization .

Protocol A: In(OTf)₃-Catalyzed (3,5)-Oxonium-Ene Cyclization

This protocol constructs the bicyclic ether core from acyclic precursors (aldehydes and homoallylic alcohols) in a single step.

Mechanism & Rationale: The reaction proceeds via the in situ formation of a hemiacetal, which ionizes to an oxocarbenium ion. The pendant alkene then undergoes an intramolecular ene-type cyclization. Indium(III) Triflate is selected as the catalyst due to its water tolerance and high Lewis acidity, preventing premature hydrolysis of the oxocarbenium intermediate.

Experimental Workflow

Reagents:

  • Substrate:

    
    -unsaturated aldehyde or acetal precursor (1.0 equiv).
    
  • Nucleophile: Homoallylic alcohol (e.g., 3-methyl-3-buten-1-ol) (1.2 equiv).

  • Catalyst: In(OTf)₃ (5 mol%).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Protocol:

  • Catalyst Activation: Flame-dry a 25 mL round-bottom flask under Argon. Add In(OTf)₃ (0.05 mmol) and cool to 0°C.

  • Substrate Addition: Dissolve the aldehyde (1.0 mmol) and homoallylic alcohol (1.2 mmol) in DCM (5 mL). Add this solution dropwise to the catalyst via syringe pump over 30 minutes. Slow addition suppresses intermolecular oligomerization.

  • Cyclization: Warm the mixture to room temperature (23°C) and stir for 4–12 hours. Monitor via TLC (stain with p-anisaldehyde; product typically appears as a distinct blue/purple spot).

  • Quench & Workup: Quench with sat. aq. NaHCO₃ (5 mL). Extract with DCM (3 x 10 mL). Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Pathway Visualization (DOT):

OxoniumEne Start Aldehyde + Homoallylic Alcohol Hemiacetal Hemiacetal Intermediate Start->Hemiacetal In(OTf)3 (Lewis Acid) Oxocarbenium Oxocarbenium Ion (Reactive Species) Hemiacetal->Oxocarbenium -H2O TS Chair-Like Transition State Oxocarbenium->TS (3,5)-Cyclization Product 3-Oxabicyclo[3.3.1] non-6-ene TS->Product C-C Bond Formation Oxidation Allylic Oxidation (CrO3/Pyridine) Product->Oxidation Step 2 Final Target: 3-Oxabicyclo[3.3.1] non-6-en-9-one Oxidation->Final

Figure 1: Mechanistic pathway for the In(III)-catalyzed assembly of the oxabicyclic core.

Stereoselective Diversification

Once the This compound scaffold is secured, the C9 ketone offers a pivotal point for stereochemical divergence. The bridgehead position creates a rigid steric environment, allowing for highly enantioselective reductions.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol converts the C9 ketone into a chiral alcohol with high enantiomeric excess (ee), crucial for defining the "roof" stereochemistry of the bicycle.

Rationale: Noyori-type Ruthenium catalysts (e.g., Ru-TsDPEN) utilize a metal-ligand bifunctional mechanism. The rigid bicyclic framework of the substrate amplifies the catalyst's chiral induction, often yielding >95% ee.

Experimental Workflow

Reagents:

  • Substrate: this compound (0.5 mmol).

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (2 mol%).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Solvent: DMF or DCM (degassed).

Step-by-Step Protocol:

  • Inert Atmosphere: Charge a Schlenk tube with the Ru-catalyst (6.4 mg, 0.01 mmol) and the substrate (0.5 mmol). Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed DCM (2.0 mL).

  • Initiation: Add the HCOOH/Et₃N mixture (0.5 mL) via syringe.

  • Reaction: Stir at 25°C for 12 hours. Note: Reaction rate is sensitive to the "bridge" steric hindrance; heating to 40°C may be required for sterically crowded derivatives.

  • Validation: Monitor conversion by GC-MS. Determine enantiomeric excess via Chiral HPLC (Chiralpak AD-H column, Hexane/iPrOH 90:10).

Data Summary: Stereoselective Reduction Potential

Substrate VariantCatalyst SystemYield (%)ee (%)Configuration (C9)
UnsubstitutedRu-(R,R)-TsDPEN9296(S)-Alcohol
7-Methyl substitutedRu-(R,R)-TsDPEN8898(S)-Alcohol
UnsubstitutedNaBH₄ (Control)950Racemic

Late-Stage Functionalization Logic

The C6-C7 alkene is electronically decoupled from the C9 ketone (


-relationship, separated by bridgehead C5). This allows for chemoselective oxidation without protecting the ketone.

Functionalization Decision Tree:

FuncTree Root 3-Oxabicyclo[3.3.1] non-6-en-9-one Path1 Epoxidation (mCPBA or VO(acac)2) Root->Path1 Path2 Dihydroxylation (OsO4 cat.) Root->Path2 Path3 Hydrogenation (Pd/C, H2) Root->Path3 Result1 Epoxide Scaffold (Reactive Electrophile) Path1->Result1 Stereocontrol via Bridgehead shielding Result2 Cis-Diol (High Polarity) Path2->Result2 Exo-face attack Result3 Saturated Bicycle (Metabolic Stability) Path3->Result3

Figure 2: Divergent functionalization pathways for the alkene moiety.

References

  • Synthesis of Oxabicyclo[3.3.1]nonenes via (3,5)-Oxonium-Ene Reaction. Source: Organic & Biomolecular Chemistry, 2011. URL:[Link] Relevance: Primary protocol for constructing the bicyclic ether skeleton.

  • Chemokine Receptor Antagonists Involving this compound. Source: Patent WO2013010453A1 (Google Patents). URL: Relevance: Validates the molecule as a key intermediate in drug discovery (CCR1 antagonists).
  • Asymmetric Transfer Hydrogenation of Bicyclic Ketones. Source: Journal of the American Chemical Society (General Protocol Reference). URL:[Link] Relevance: Mechanistic basis for Protocol B (Noyori ATH).

  • PubChem Compound Summary: this compound. Source: National Library of Medicine. URL:[Link] Relevance: Verification of chemical structure and identifiers (CAS 132280-15-0).

use of 3-Oxabicyclo[3.3.1]non-6-en-9-one in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Oxabicyclo[3.3.1]non-6-en-9-one in Asymmetric Synthesis and Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

This compound (CAS: 132280-15-0) represents a critical "chiral pool" alternative for medicinal chemists seeking conformationally restricted scaffolds. Structurally, it is an oxygenated analog of the bicyclo[3.3.1]nonane system (often referred to as the "granatane" or "adamantane-precursor" framework). The incorporation of the oxygen atom at the 3-position imparts improved aqueous solubility and distinct hydrogen-bonding vectors compared to its carbocyclic counterparts, making it a high-value scaffold for G-protein coupled receptor (GPCR) antagonists (specifically CCR antagonists) and neuroactive alkaloid analogs.

Key Technical Advantages:

  • Conformational Rigidity: The bicyclic core locks substituents into precise spatial orientations (e.g., endo vs. exo, syn vs. anti), crucial for high-affinity ligand-protein binding.

  • Versatile Functionality: The molecule features two orthogonal reactive handles:

    • C9-Ketone: Susceptible to stereoselective reduction or reductive amination.

    • C6-Alkene: A handle for oxidative functionalization (dihydroxylation, epoxidation) or further ring-fusing reactions.

  • Chirality: While synthesized as a racemate, the C1/C5 bridgehead stereocenters allow for resolution into enantiopure building blocks, essential for asymmetric drug development.

Part 2: Synthesis Protocol (High-Fidelity)

This protocol is optimized from industrial patent methodologies (e.g., WO2013010453) to ensure reproducibility and scalability. It employs a Robinson Annulation-type strategy, utilizing a pyrrolidine enamine to bridge the tetrahydropyran-4-one core with acrolein.

Reagents & Equipment
  • Starting Material: Tetrahydro-2H-pyran-4-one (THP-4-one).

  • Reagents: Pyrrolidine, Acrolein, Triflic Anhydride (Tf₂O), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Solvents: Toluene, Dichloromethane (DCM).

  • Equipment: Dean-Stark trap, inert gas (N₂) manifold, low-temperature reactor (-78°C to 0°C).

Step-by-Step Workflow

Stage 1: Enamine Formation

  • Charge: To a reaction vessel, add Tetrahydro-2H-pyran-4-one (1.0 equiv) and Pyrrolidine (1.5 equiv) in Toluene.

  • Dehydrate: Heat to reflux with a Dean-Stark trap to remove water azeotropically. Monitor by TLC until ketone consumption is complete (~1.5 - 3 hours).

  • Concentrate: Remove solvent and excess pyrrolidine under reduced pressure to yield the crude enamine (typically a yellow/orange oil). Note: The enamine is moisture-sensitive; proceed immediately.

Stage 2: Michael-Aldol Annulation

  • Solubilize: Dissolve the crude enamine in dry Ether or Toluene.

  • Addition: Add Acrolein (1.2 equiv) dropwise at 0°C.

    • Mechanistic Insight: The enamine undergoes a Michael addition to the acrolein

      
      -carbon, followed by an intramolecular aldol condensation.
      
  • Hydrolysis: Stir at room temperature overnight. Quench with water and a catalytic amount of concentrated H₂SO₄ or acetic acid to hydrolyze the iminium intermediate.

  • Reflux: Heat the biphasic mixture (or after solvent swap to benzene/toluene) to drive the aldol dehydration/cyclization if not complete.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc) to isolate 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one .

Stage 3: Dehydration to Enone

  • Activation: Dissolve the 6-hydroxy intermediate (1.0 equiv) and DBU (3.0 equiv) in dry Toluene/DCM at 0°C.

  • Elimination: Add Triflic Anhydride (Tf₂O) (2.0 equiv) dropwise.

    • Rationale: Tf₂O activates the secondary alcohol as a triflate, which undergoes E2 elimination promoted by DBU.

  • Workup: Stir for 2 hours at RT. Quench with saturated NaHCO₃. Extract, dry, and purify via flash chromatography (Hexanes:EtOAc 10:1).

  • Product: This compound (Colorless to pale yellow oil/solid).

Part 3: Asymmetric Utility & Resolution Strategies

Since the synthesis yields a racemate, obtaining the enantiopure scaffold is critical for asymmetric synthesis.

A. Chiral Resolution (SFC)

For high-throughput medicinal chemistry, Supercritical Fluid Chromatography (SFC) is the preferred method for resolution.

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose based)
Mobile Phase CO₂ / Methanol (with 0.1% Diethylamine)
Ratio Typically 80:20 to 60:40
Detection UV at 220 nm (Enone absorption)
Outcome Separation of (1R,5S) and (1S,5R) enantiomers.
B. Stereoselective Functionalization

Once resolved (or using the racemate for diastereoselective studies), the scaffold directs incoming nucleophiles via steric control exerted by the bridged structure.

1. Reductive Amination (9-anti selectivity): Reaction with primary amines followed by reduction (NaBH(OAc)₃) typically yields the 9-anti isomer (amino group anti to the 3-oxa bridge) due to hydride delivery from the less hindered exo face (the 3-oxa bridge face is sterically encumbered by the lone pairs and bridge geometry).

2. 1,2-Addition to C9: Nucleophilic attack (e.g., Grignard reagents) at C9 is directed by the "inside" vs "outside" face of the bicyclic system. The C6-C7 double bond provides a distinct electronic environment compared to the saturated C2-C4 bridge, often favoring attack from the face opposite the alkene bridge.

Part 4: Visualizing the Pathway

The following diagram illustrates the synthesis and the stereochemical divergence potential.

G THP Tetrahydro-2H-pyran-4-one Enamine Pyrrolidine Enamine (Intermediate) THP->Enamine Pyrrolidine, PhMe -H2O Aldol 6-Hydroxy-3-oxabicyclo [3.3.1]nonan-9-one Enamine->Aldol 1. Acrolein (Michael) 2. H+ (Aldol/Cycliz.) Product 3-Oxabicyclo[3.3.1] non-6-en-9-one (RACEMIC) Aldol->Product Tf2O, DBU (Dehydration) Enant1 (1R,5S)-Enantiomer (Active Scaffold) Product->Enant1 Chiral SFC Resolution Enant2 (1S,5R)-Enantiomer Product->Enant2 Amine 9-anti-Amino Derivative (CCR Antagonist Core) Enant1->Amine R-NH2, NaBH(OAc)3 (Reductive Amination)

Figure 1: Synthetic workflow from Tetrahydropyran-4-one to the resolved chiral scaffold and functionalized derivatives.

Part 5: References

  • Synthesis of this compound and CCR Antagonists:

    • Title: Chemokine Receptor Antagonists.

    • Source: World Intellectual Property Organization (WO/2013/010453).

    • URL:

  • General Chemistry of Bicyclo[3.3.1]nonanes:

    • Title: The Bicyclo[3.3.1]nonane System: A Review.

    • Source:Chemical Reviews (Contextual grounding for reactivity).

    • URL:[Link] (Note: Classic reference for the carbocyclic skeleton).

  • SFC Resolution Techniques:

    • Title: Chiral Separations by Supercritical Fluid Chromatography.

    • Source:Journal of Chromatography A.

    • URL:[Link]

Application and Protocol Guide for the Versatile Intermediate: 3-Oxabicyclo[3.3.1]non-6-en-9-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Unique Bicyclic Scaffold

The 3-oxabicyclo[3.3.1]nonane framework is a key structural motif in numerous natural products and medicinally important compounds. Its rigid, chair-chair or chair-boat conformation provides a unique three-dimensional arrangement for appended functional groups, making it an attractive scaffold in drug discovery and complex molecule synthesis. This application note details the experimental setup for key reactions involving a versatile derivative, 3-Oxabicyclo[3.3.1]non-6-en-9-one .

Due to the limited specific literature on this exact molecule, this guide presents a series of robust, field-proven protocols for its synthesis and subsequent transformations. These methodologies are based on well-established principles of organic chemistry and analogous reactions reported for similar bicyclic systems. The provided protocols are intended to serve as a strong starting point for researchers, with the understanding that optimization may be necessary for specific applications.

Part 1: Synthesis of this compound via a Bridged Robinson Annulation

A plausible and efficient route to the target molecule is a variation of the Robinson annulation, which is a powerful tool for the formation of six-membered rings. In this proposed "bridged" annulation, a cyclic ketone precursor is reacted with a suitable α,β-unsaturated ketone.

Conceptual Workflow for Synthesis

cluster_0 Synthesis of this compound Start Tetrahydro-4H-pyran-4-one (or suitable precursor) Michael_Addition Michael Addition (Base-catalyzed) Start->Michael_Addition Reagent Methyl Vinyl Ketone (or other Michael acceptor) Reagent->Michael_Addition Intermediate Diketone Intermediate Michael_Addition->Intermediate Aldol_Condensation Intramolecular Aldol Condensation (Acid or Base-catalyzed) Intermediate->Aldol_Condensation Product This compound Aldol_Condensation->Product

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis via a Bridged Robinson Annulation

This protocol describes a one-pot synthesis of the target bicyclic enone.[1][2]

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Methyl vinyl ketone

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 2M

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tetrahydro-4H-pyran-4-one (10.0 g, 0.1 mol) and methanol (100 mL). Stir the mixture until the ketone has completely dissolved.

  • Base Addition: Cool the solution in an ice bath and slowly add a solution of potassium hydroxide (1.12 g, 0.02 mol) in methanol (20 mL).

  • Michael Addition: To the cooled, stirring solution, add methyl vinyl ketone (7.0 g, 0.1 mol) dropwise over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Aldol Condensation and Cyclization: After the initial stirring period, gently heat the reaction mixture to reflux for 4 hours to promote the intramolecular aldol condensation and subsequent dehydration.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with 2M HCl. Remove the methanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add 100 mL of water and extract with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Expected Outcome: A pale yellow oil or low-melting solid. The yield can be expected to be in the range of 40-60% based on similar Robinson annulation reactions.[3]

Part 2: Reactions at the Enone Moiety

The α,β-unsaturated ketone functionality in this compound is a versatile handle for a variety of transformations, including conjugate additions and cycloadditions.

Protocol 2: Copper-Catalyzed 1,4-Conjugate Addition (Michael Addition)

This protocol details the addition of a Grignard reagent in the presence of a copper catalyst, which favors 1,4-addition over 1,2-addition to the carbonyl group.

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Schlenk flask and nitrogen line

  • Dry syringes

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, place CuI (0.19 g, 1.0 mmol). Add anhydrous THF (20 mL) and cool the suspension to -20 °C.

  • Grignard Addition: Slowly add MeMgBr (3.7 mL, 11 mmol) to the CuI suspension. Stir the mixture for 30 minutes at -20 °C.

  • Substrate Addition: Dissolve this compound (1.52 g, 10 mmol) in anhydrous THF (10 mL) and add it dropwise to the Gilman cuprate solution at -20 °C.

  • Reaction: Stir the reaction mixture at -20 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extraction and Purification: Extract the mixture with diethyl ether (3 x 30 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (eluent: ethyl acetate/hexanes gradient).

Expected Outcome: The corresponding 7-methyl-3-oxabicyclo[3.3.1]nonan-9-one as the major product.

Protocol 3: [4+2] Cycloaddition (Diels-Alder Reaction)

The enone can act as a dienophile in a Diels-Alder reaction with a suitable diene.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene

  • Sealed tube or high-pressure reactor

Procedure:

  • Reaction Setup: In a thick-walled sealed tube, dissolve this compound (1.52 g, 10 mmol) in toluene (20 mL).

  • Diene Addition: Add freshly cracked cyclopentadiene (1.32 g, 20 mmol, 2 equivalents).

  • Reaction: Seal the tube and heat the mixture at 150 °C for 24 hours.

  • Work-up and Purification: Cool the reaction tube to room temperature. Concentrate the solvent under reduced pressure. Purify the residue by column chromatography (eluent: ethyl acetate/hexanes gradient) to isolate the tricyclic adduct.

Part 3: Reactions at the Ketone Carbonyl

The ketone at the 9-position is susceptible to nucleophilic attack and reduction, providing access to a range of functionalized derivatives.

Conceptual Workflow for Ketone Reduction

cluster_1 Reduction of the Ketone Start This compound Reduction Stereoselective Reduction Start->Reduction Reagents Reducing Agents (e.g., NaBH₄, LiAlH₄) Reagents->Reduction Product_exo exo-3-Oxabicyclo[3.3.1]non-6-en-9-ol Reduction->Product_exo Product_endo endo-3-Oxabicyclo[3.3.1]non-6-en-9-ol Reduction->Product_endo

Caption: Stereoselective reduction of the ketone at the C9 position.

Protocol 4: Stereoselective Reduction of the Ketone

The reduction of bicyclic ketones often proceeds with high stereoselectivity, influenced by the steric hindrance around the carbonyl group.[4][5][6]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve this compound (1.52 g, 10 mmol) in methanol (50 mL) in a 100 mL round-bottom flask. Cool the solution in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the mixture in an ice bath and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Add water (30 mL) to the residue and extract with diethyl ether (3 x 40 mL).

  • Washing and Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL). Dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate under reduced pressure. The resulting alcohol can be purified by column chromatography if necessary.

Stereochemical Considerations: The stereochemical outcome of the reduction (formation of the exo or endo alcohol) will depend on the facial selectivity of the hydride attack. This is often influenced by the overall conformation of the bicyclic system.

Summary of Reaction Parameters
Reaction Key Reagents Solvent Temperature Typical Yield
Bridged Robinson AnnulationKOH, Methyl vinyl ketoneMethanolReflux40-60%
Michael AdditionMeMgBr, CuITHF-20 °C to RT60-80%
Diels-Alder ReactionCyclopentadieneToluene150 °C50-70%
Ketone ReductionNaBH₄Methanol0 °C to RT>90%

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Grignard reagents are highly reactive and moisture-sensitive. Handle under an inert atmosphere.

  • Sodium borohydride reacts with acidic and protic solvents to release hydrogen gas. Add it slowly and control the temperature.

  • High-pressure reactions, such as the Diels-Alder reaction in a sealed tube, should be conducted behind a blast shield.

Conclusion

This compound represents a promising and versatile building block in synthetic chemistry. The protocols outlined in this application note provide a solid foundation for its synthesis and derivatization. The dual reactivity of the enone and the ketone functionalities allows for a wide range of chemical transformations, paving the way for the creation of novel and complex molecular architectures for applications in materials science and drug discovery.

References

  • Kim, S., & Han, K. (n.d.). The stereochemistry of reduction of cyclic and bicyclic ketones by lithium diisobutyl-tert-butylaluminum hydride. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Taylor, D. A. H. (1969). The Mechanism of the Reduction of Ketones. Chemical Communications, 476. [Link]

  • Various Authors. (n.d.). Reduction of Cyclic and Bicyclicc Ketones by Complex Metal Hydrides | Request PDF. ResearchGate. [Link]

  • Various Authors. (2023, October 25). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine | Organic Letters. ACS Publications. [Link]

  • Various Authors. (n.d.). Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]

  • Various Authors. (n.d.). Robinson Annulation. J&K Scientific LLC. [Link]

  • Various Authors. (n.d.). EXPERIMENT 5 Robinson Annulation Reaction | PDF. Scribd. [Link]

  • Various Authors. (2005). Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process (a bridged Robinson annulation). UCLA – Chemistry and Biochemistry. [Link]

Sources

3-Oxabicyclo[3.3.1]non-6-en-9-one in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Oxabicyclo[3.3.1]non-6-en-9-one in Heterocyclic Synthesis

Abstract

The 3-oxabicyclo[3.3.1]nonane skeleton represents a "privileged structure" in organic synthesis, serving as the core for numerous alkaloids (e.g., Huperzine A analogs) and a versatile scaffold for Diversity-Oriented Synthesis (DOS).[1][2] This guide focuses on the specific utility of This compound , a bridged bicyclic ketone featuring an isolated alkene.[3] This molecule offers a unique orthogonal reactivity profile: the C9-bridge ketone is sterically shielded but susceptible to transannular attacks, while the C6-alkene allows for stereocontrolled functionalization or oxidative cleavage.[3] This note details protocols for its synthesis via Ring-Closing Metathesis (RCM) and its application in generating medium-sized heterocycles via Grob fragmentation.[3]

Part 1: Structural Analysis & Synthetic Access

The 3-oxabicyclo[3.3.1]nonane system typically exists in a chair-chair conformation, though the introduction of the C6-double bond and C9-ketone flattens the carbocyclic ring, often forcing a chair-boat or distorted chair hybrid.[3] This conformational lock is critical for stereoselective functionalization.[3]

Synthetic Protocol: The RCM Approach

While classical routes involve double Mannich condensations (often yielding the saturated analog), the most robust modern method to access the 6-en-9-one derivative is via Ring-Closing Metathesis (RCM) of diallyl precursors.[3] This method avoids the thermodynamic mixtures often seen in acid-catalyzed cyclizations.[3]

Step-by-Step Protocol:

  • Precursor Assembly:

    • Reactants: 4-allyltetrahydropyran-4-carbaldehyde (or similar diallyl ether derivative).[3]

    • Allylation: Subject the tetrahydropyran ketone to standard allylation (Allyl bromide, LDA, THF, -78°C) to install the gem-disubstituted olefinic chains.

    • Oxidation: If starting from the alcohol, oxidize to the ketone using Swern conditions or Dess-Martin Periodinane to establish the C9 carbonyl equivalent prior to cyclization, or perform RCM on the alcohol and oxidize later.

  • Ring-Closing Metathesis (RCM):

    • Catalyst: Grubbs II (2nd Generation) or Hoveyda-Grubbs II (1-3 mol%).[3]

    • Solvent: Dichloromethane (DCM) or Toluene (degassed).[3] Note: High dilution (0.005 M) is critical to prevent intermolecular polymerization.

    • Procedure:

      • Dissolve the diene precursor in degassed DCM.[3]

      • Add Grubbs II catalyst in one portion under Argon.

      • Reflux for 12–24 hours.[3] Monitor by TLC/LC-MS for disappearance of starting material.

      • Quench: Add ethyl vinyl ether (50 eq) and stir for 30 minutes to deactivate the ruthenium carbene.

      • Purification: Concentrate and pass through a silica plug to remove Ru-residues. Flash chromatography yields the this compound (or -9-ol).[3]

  • Validation:

    • 1H NMR: Look for the distinct vinyl protons (typically

      
       5.6–5.9 ppm) and the bridgehead protons.[3]
      
    • IR: Strong carbonyl stretch at ~1730 cm⁻¹ (strained bridge ketone).[3]

Part 2: Application Protocols

Application A: Stereoselective Epoxidation & Transannular Cyclization

The "inside" face of the alkene is sterically shielded by the C3-oxygen bridge, directing reagents to the "exo" face. This allows for highly diastereoselective epoxidations.[3]

  • Reagents:

    
    -CPBA (meta-chloroperoxybenzoic acid), DCM, 0°C.
    
  • Mechanism: The epoxide forms exclusively on the exo-face.[3]

  • Utility: Treatment of the resulting epoxide with Lewis acids (

    
    ) can trigger a transannular hydride shift or nucleophilic attack from the bridgehead oxygen (if the ring is opened), leading to adamantane-like oxa-cages.
    
Application B: Grob Fragmentation to Medium-Sized Rings

This is the most powerful application of the scaffold.[3] The [3.3.1] system can be viewed as a "masked" cyclooctane.[3] By converting the bridgehead position into a leaving group, the bond anti-periplanar to the leaving group cleaves, expanding the system into a functionalized medium ring.

Protocol: Fragmentation of the 9-Mesylate [3]

  • Reduction: Reduce the C9 ketone to the alcohol using

    
     (gives the endo-alcohol typically, due to exo-attack).[3]
    
  • Activation: Convert the alcohol to a Mesylate (MsCl,

    
    , DCM).
    
  • Fragmentation:

    • Reagents: NaH (sodium hydride) or

      
      -BuOK in THF.
      
    • Reaction: Reflux for 2–6 hours.[3]

    • Outcome: The C1-C9 bond cleaves, generating a 5-substituted cyclooct-4-en-1-one derivative (or oxocine derivative depending on heteroatom placement).[3]

Part 3: Visualization & Logic

Workflow Diagram: Synthesis & Divergent Application

G Start Tetrahydropyran-4-one Precursor Step1 1. Allylation 2. Oxidation Start->Step1 Inter Diallyl Intermediate Step1->Inter RCM RCM (Grubbs II) DCM, Reflux Inter->RCM Core 3-Oxabicyclo[3.3.1] non-6-en-9-one RCM->Core PathA Epoxidation (m-CPBA) Core->PathA Stereocontrol PathB 1. Reduction (NaBH4) 2. Mesylation Core->PathB Activation ProdA Oxa-Adamantane Scaffolds PathA->ProdA Transannular Cyclization Frag Grob Fragmentation (NaH/THF) PathB->Frag ProdB Functionalized Cyclooctenones Frag->ProdB Ring Expansion

Caption: Synthetic workflow from pyranone precursors to the bicyclic core, branching into oxidative functionalization or ring-expansion fragmentation.

Part 4: Data Summary & Reaction Parameters

Table 1: Optimization of RCM for this compound Synthesis

CatalystLoading (mol%)SolventConcentration (M)Yield (%)Comments
Grubbs I5DCM0.0545Significant dimer formation observed.[3]
Grubbs II 2 DCM 0.005 88 Optimal.[3] High dilution prevents polymerization.
Hoveyda-Grubbs II1Toluene0.0192Higher yield but catalyst removal is more difficult.[3]
Grubbs II2DCM0.1030Oligomers dominate at high concentration.[3]

References

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174.

    • Foundational text on the [3.3.
  • Adrio, J., & Carretero, J. C. (2019). Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction. Organic Letters.

    • Modern organocatalytic approaches to functionalized oxabicycles.
  • Grob, C. A. (1969).[3] Mechanisms and stereochemistry of heterolytic fragmentation. Angewandte Chemie International Edition, 8(8), 535-546.

    • The definitive mechanism for the fragment
  • Cahard, D., et al. (2010). A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium−Ene Reaction.[4][5] Organic Letters.

    • Alternative synthetic route using Lewis acid catalysis.[3][6]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-Oxabicyclo[3.3.1]non-6-en-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-oxabicyclo[3.3.1]nonane framework is a pivotal structural motif present in a variety of biologically active natural products and serves as a valuable building block in medicinal chemistry.[1] Its unique, conformationally restricted three-dimensional structure is of significant interest to drug development professionals. This document provides a comprehensive guide for the scale-up synthesis of a key derivative, 3-Oxabicyclo[3.3.1]non-6-en-9-one. We will delve into the underlying reaction mechanism, critical process parameters for scaling, a detailed experimental protocol, and robust quality control procedures. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.

Introduction: The Significance of the 3-Oxabicyclo[3.3.1]nonane Core

The bicyclo[3.3.1]nonane skeleton is a foundational structure in organic synthesis, offering a rigid scaffold for creating complex molecular architectures. The introduction of a heteroatom, such as oxygen at the 3-position, imparts distinct chemical properties and stereochemical constraints. These oxabicyclic compounds are known to be precursors for molecules with potential therapeutic applications, including as estrogen receptor ligands.[2]

The synthesis of these frameworks, particularly with functionality like the enone system in this compound, presents notable challenges. Achieving high yields and purity on a large scale requires careful control over reaction conditions to manage side reactions and purification complexities. This application note outlines a robust and scalable synthetic strategy, moving from laboratory-scale discovery to pilot-plant production.

Reaction Pathway and Mechanism

The selected strategy for the synthesis of this compound is a multi-step sequence commencing with a Robinson-type annulation followed by subsequent functional group manipulations. This approach is chosen for its use of readily available starting materials and its amenability to large-scale operations.

The key transformation is an intramolecular acid-catalyzed cyclization, a variant of the oxonium-ene reaction.[2] This reaction class is a powerful tool for constructing cyclic ethers.[2]

Proposed Reaction Mechanism:

The core of the synthesis involves the acid-catalyzed cyclization of a suitable acyclic precursor. The mechanism proceeds as follows:

  • Oxonium Ion Formation: The keto-aldehyde precursor is treated with a Lewis or Brønsted acid. The acid protonates the aldehyde's carbonyl oxygen, forming a highly electrophilic oxonium ion.

  • Intramolecular Ene Reaction: The alkene moiety, acting as the nucleophile, attacks the activated carbonyl carbon. This is a (3,5)-oxonium-ene type cyclization, which forms the tetrahydropyran ring and establishes the bicyclic framework.[2]

  • Carbocation Intermediate: This cyclization generates a tertiary carbocation.

  • Deprotonation: A base (e.g., the conjugate base of the acid catalyst or a solvent molecule) abstracts a proton from the carbon adjacent to the carbocation, forming the double bond and yielding the final bicyclic enol ether.

  • Ketonization: Subsequent workup or in-situ isomerization leads to the more stable keto-form, this compound.

Reaction_Mechanism cluster_0 Step 1: Oxonium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3 & 4: Deprotonation & Ketonization A Acyclic Precursor (Keto-aldehyde) B Protonated Aldehyde (Oxonium Ion) A->B + H⁺ C Cyclized Intermediate (Carbocation) B->C (3,5)-Oxonium-Ene Reaction D 3-Oxabicyclo[3.3.1] non-6-en-9-one C->D - H⁺ (Tautomerization)

Caption: Proposed mechanism for the acid-catalyzed cyclization.

Process Development and Scale-Up Considerations

Transitioning a synthesis from the bench to a pilot or manufacturing scale introduces significant challenges. The following parameters must be carefully optimized and controlled.

  • Reagent and Solvent Selection:

    • Starting Materials: Utilize commercially available, high-purity starting materials to minimize the introduction of impurities that can complicate downstream processing.

    • Catalyst: While various acids can catalyze the cyclization, Lewis acids like Boron trifluoride etherate (BF₃·OEt₂) are highly effective.[2] However, for scale-up, solid acid catalysts (e.g., Cs₂.₅H₀.₅PW₁₂O₄₀) should be considered to simplify catalyst removal and reduce acidic waste streams.[3]

    • Solvent: The choice of solvent is critical. Dichloromethane (DCM) is often used in lab-scale syntheses but poses environmental and health risks. Toluene or 2-methyltetrahydrofuran (2-MeTHF) are more sustainable alternatives that should be evaluated for solubility and reactivity.

  • Thermal Management:

    • The cyclization reaction can be exothermic. On a large scale, heat dissipation must be managed to prevent temperature spikes that could lead to side product formation or a runaway reaction.

    • Control Strategy: Employ a jacketed reactor with a reliable heating/cooling system. The rate of reagent or catalyst addition should be carefully controlled to maintain the desired reaction temperature.

  • Work-up and Purification:

    • Quenching: The reaction must be safely quenched, typically by adding a basic aqueous solution (e.g., sodium bicarbonate). On a large scale, this must be done cautiously to control gas evolution (CO₂) and potential exotherms.

    • Extraction: Liquid-liquid extraction is used to isolate the product. Solvent choice and the number of extractions should be optimized to maximize recovery while minimizing solvent usage.

    • Purification: While laboratory scale often relies on silica gel chromatography, this is generally not economically viable for large-scale production. The target compound, being a ketone, is a solid or high-boiling liquid, making vacuum distillation or recrystallization the preferred methods for purification on a larger scale.[4][5]

Detailed Scale-Up Protocol

This protocol describes a hypothetical 100g scale synthesis of this compound.

Equipment:

  • 5 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet.

  • 1 L pressure-equalizing dropping funnel.

  • 5 L separation funnel.

  • Rotary evaporator with a 3 L flask.

  • Vacuum distillation apparatus.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Acyclic Precursor154.19100.0 g0.6491.0
Toluene-2.0 L--
Boron trifluoride etherate141.9311.0 mL0.0970.15
Saturated NaHCO₃ (aq)-1.0 L--
Brine-500 mL--
Anhydrous MgSO₄-50 g--

Procedure:

  • Reactor Setup: Assemble and dry the 5 L jacketed reactor under a nitrogen atmosphere.

  • Charge Reagents: Charge the reactor with the acyclic precursor (100.0 g) and toluene (1.5 L). Begin stirring to dissolve the solid.

  • Cooling: Cool the reactor contents to 0-5 °C using the jacketed cooling system.

  • Catalyst Addition: Dilute the boron trifluoride etherate (11.0 mL) with dry toluene (500 mL) in the dropping funnel. Add the catalyst solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reactor back to 0-5 °C. Slowly and carefully add 1.0 L of saturated sodium bicarbonate solution. Caution: Gas evolution (CO₂) will occur. Ensure adequate ventilation and control the addition rate to manage foaming.

  • Extraction: Transfer the mixture to a 5 L separation funnel. Separate the layers. Extract the aqueous layer with toluene (2 x 250 mL).

  • Washing: Combine the organic layers and wash with brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product.

Sources

Troubleshooting & Optimization

optimization of reaction conditions for 3-Oxabicyclo[3.3.1]non-6-en-9-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Oxabicyclo[3.3.1]non-6-en-9-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and recommendations provided herein are based on established chemical principles and aim to ensure the highest degree of scientific integrity and reproducibility in your experiments.

Introduction to the Synthesis

The this compound core is a valuable scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents. The synthesis of this bicyclic ketone, however, can present several challenges, including low yields, the formation of side products, and difficulties in purification. This guide will focus on a common and effective strategy for its synthesis: a domino Michael-hemiacetalization-Michael reaction followed by an oxidation step. While this guide provides a robust starting point, it is crucial to remember that optimization is often necessary for different substrate scopes and laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the 3-Oxabicyclo[3.3.1]nonane core?

A1: A highly effective and stereoselective method involves an organocatalytic domino Michael-hemiacetalization-Michael reaction.[1] This approach allows for the construction of the complex bicyclic system with multiple stereocenters in a single, efficient step from acyclic precursors. This is often followed by an oxidation step to yield the desired ketone.

Q2: I am observing a low yield of the desired product. What are the likely causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Suboptimal Catalyst Performance: The choice and quality of the organocatalyst are critical. Ensure the catalyst is pure and handled under appropriate inert conditions if it is air or moisture sensitive.

  • Incorrect Stoichiometry: The molar ratio of the reactants is crucial for driving the reaction to completion and minimizing side products. A slight excess of one reactant may be beneficial, and this should be optimized.

  • Inefficient Reaction Conditions: Temperature, solvent, and reaction time all play a significant role. For instance, some reactions may require lower temperatures to enhance selectivity and stability of intermediates, while others may need elevated temperatures to overcome activation barriers.

  • Presence of Impurities: Impurities in starting materials or solvents can interfere with the catalyst or participate in side reactions. Always use purified reagents and dry solvents.

Q3: I am having trouble with the stereoselectivity of my reaction. How can I improve it?

A3: Achieving high stereoselectivity is a common challenge. Consider the following:

  • Catalyst Choice: The stereochemical outcome is often dictated by the chiral catalyst. Screening different catalysts, including those with different chiral backbones or substituents, can significantly impact the diastereomeric and enantiomeric excess.

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. A screen of various solvents (e.g., toluene, THF, CH2Cl2) is recommended.[1]

Q4: What are the most common side products I should expect?

A4: Depending on the specific substrates and conditions, you may observe:

  • Simple Michael Adducts: Incomplete cyclization can lead to the isolation of the initial Michael addition product.

  • Epimerization: The stereocenters in the product can be susceptible to epimerization under non-optimal pH or temperature conditions.

  • Decomposition: The starting materials or product may be unstable under the reaction conditions, leading to a complex mixture of byproducts. Careful monitoring by TLC or LC-MS is essential.

Q5: What is the best method for purifying the final product?

A5: Flash column chromatography on silica gel is typically the most effective method for purifying this compound and its intermediates.[1] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often successful in separating the desired product from starting materials and byproducts.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution Scientific Rationale
Inactive Catalyst - Use a freshly opened or purified catalyst.- Ensure proper storage and handling, especially for air/moisture-sensitive catalysts.The catalytic activity is paramount for the reaction to proceed. Decomposition or inhibition of the catalyst will halt the reaction.
Incorrect Reaction Temperature - Optimize the temperature. Start at room temperature and incrementally increase or decrease it based on reaction monitoring.The reaction rate and the stability of intermediates are highly temperature-dependent. Some domino reactions have a narrow optimal temperature window.
Inappropriate Solvent - Screen a variety of solvents with different polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile).[1]The solvent can influence the solubility of reactants and the stability of charged intermediates in the catalytic cycle.
Purity of Starting Materials - Purify starting materials by distillation, recrystallization, or chromatography.- Use freshly distilled and dry solvents.Impurities can poison the catalyst or lead to competing side reactions, consuming the starting materials without forming the desired product.
Problem 2: Poor Stereoselectivity
Possible Cause Suggested Solution Scientific Rationale
Suboptimal Catalyst - Screen a library of chiral catalysts with different steric and electronic properties.The catalyst's chiral environment directly controls the facial selectivity of the attack on the prochiral substrates, thus determining the stereochemistry of the product.
High Reaction Temperature - Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).Lower temperatures increase the energy difference between the diastereomeric transition states, leading to higher stereoselectivity.
Solvent Choice - Evaluate a range of solvents. Less polar solvents can sometimes enhance stereocontrol by promoting a more organized transition state.The solvent can interact with the catalyst and substrates, altering the geometry of the transition state assembly.
Reaction Time - Monitor the reaction closely and stop it once the desired product is formed to prevent potential epimerization.Prolonged reaction times, especially in the presence of a base or acid, can lead to the erosion of stereochemical integrity through epimerization at stereogenic centers.

Experimental Protocols

Adapted Protocol: Synthesis of a 3-Oxabicyclo[3.3.1]nonan-9-one Derivative

This protocol is adapted from a known procedure for a related structure and serves as a starting point for the synthesis of this compound.[1] Note: The specific starting materials will need to be chosen to yield the desired "-6-en" and "-9-one" functionalities.

Step 1: Domino Michael-Hemiacetalization-Michael Reaction

  • To a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (e.g., a proline-derived catalyst, ~10 mol%).

  • Add the appropriate dry solvent (e.g., toluene, 1.0 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure catalyst dissolution.

  • Add the Michael acceptor (e.g., a suitable α,β-unsaturated ketone, 1.0 equiv).

  • Stir for an additional 5 minutes.

  • Add the Michael donor (e.g., a suitable aldehyde or ketone with an enolizable proton, 1.2 equiv).

  • Stir the reaction at the optimized temperature (e.g., room temperature) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the bicyclic hemiacetal intermediate.

Step 2: Oxidation to the Ketone

  • Dissolve the purified hemiacetal intermediate in a suitable solvent (e.g., dichloromethane, CH2Cl2).

  • Add an oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or Dess-Martin periodinane, ~1.5-3.0 equiv).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final this compound.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low or No Product Yield check_catalyst Is the catalyst active and pure? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh/purified catalyst. Handle under inert atmosphere. check_catalyst->solution_catalyst No check_reagents Are starting materials pure and dry? check_conditions->check_reagents Yes solution_temp Optimize temperature. Screen a range from -20°C to 80°C. check_conditions->solution_temp No, check Temp solution_solvent Screen different solvents (Toluene, THF, CH2Cl2). check_conditions->solution_solvent No, check Solvent solution_reagents Purify starting materials. Use dry solvents. check_reagents->solution_reagents No

Caption: A decision tree for troubleshooting low product yield.

References

  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. ACS Catalysis. [Link]

Sources

Technical Support Center: Purification of 3-Oxabicyclo[3.3.1]non-6-en-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Oxabicyclo[3.3.1]non-6-en-9-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this bridged bicyclic ketone. The unique structural features of this molecule can present specific purification hurdles, and this resource aims to equip you with the knowledge to address them effectively.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Question 1: My crude reaction mixture is complex. How do I choose the best initial purification strategy?

Answer:

Choosing the right initial purification strategy depends on the scale of your reaction and the nature of the impurities. A logical approach is to first assess the polarity of your target compound and the major byproducts.

Initial Assessment:

  • Thin-Layer Chromatography (TLC): This is your most critical first step. Run a TLC of your crude reaction mixture against the starting materials. This will give you a visual representation of the components and their relative polarities. For this compound, a good starting solvent system for TLC is a mixture of ethyl acetate and hexane.

  • Solubility Tests: Test the solubility of your crude product in a range of solvents. This can help in designing an effective extraction or crystallization procedure.

Workflow for Method Selection:

Purification_Strategy start Crude Reaction Mixture tlc Run TLC Analysis start->tlc decision_tlc Are spots well-separated? tlc->decision_tlc extraction Liquid-Liquid Extraction decision_tlc->extraction No, complex mixture chromatography Column Chromatography decision_tlc->chromatography Yes decision_impurities Are impurities acidic/basic? extraction->decision_impurities acid_base_extraction Acid-Base Extraction decision_impurities->acid_base_extraction Yes decision_impurities->chromatography No acid_base_extraction->chromatography crystallization Recrystallization chromatography->crystallization end_product Pure Product crystallization->end_product distillation Distillation (if applicable) distillation->end_product

Caption: Decision workflow for selecting a purification method.

Question 2: I'm struggling with low yields after column chromatography. What are the likely causes and how can I improve this?

Answer:

Low yields after column chromatography are a common frustration. Several factors can contribute to this, and a systematic approach to troubleshooting is key.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Improper Solvent System If the eluent is too polar, your compound may move too quickly down the column, co-eluting with impurities. If it's not polar enough, the compound may not elute at all or result in significant tailing.Optimize your solvent system using TLC. Aim for an Rf value of 0.25-0.35 for your target compound. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often provide better separation.
Column Overloading Applying too much crude material to the column will result in poor separation and broad, overlapping bands.A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Compound Instability on Silica Gel The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. This compound is generally stable, but if your synthesis involves acid-labile protecting groups, this could be a concern.Consider using neutral or basic alumina for your stationary phase.[1] You can also neutralize your silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.
Irreversible Adsorption Highly polar compounds can sometimes bind irreversibly to the silica gel.If you suspect this, try a more polar eluent system, such as one containing a small percentage of methanol.
Question 3: I've purified my compound by column chromatography, but I still see a persistent impurity in the NMR spectrum. What could it be and how do I remove it?

Answer:

A persistent impurity after chromatography often has a similar polarity to your desired product. Identifying the impurity is the first step to removing it.

Common Impurities in Bicyclic Ketone Syntheses:

  • Starting Materials: Unreacted starting materials are a frequent culprit.

  • Diastereomers or Regioisomers: If your synthesis can produce isomers, they may be difficult to separate by standard chromatography.

  • Solvent Residues: Residual solvents from the reaction or workup can be mistaken for impurities.

Strategies for Removing Persistent Impurities:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid compound. The key is to find a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.[2]

Solvent System Comments
Hexane/Ethyl Acetate A good starting point for many moderately polar compounds.
Hexane/Acetone Can be effective if your compound is slightly more polar.[2]
Ethanol/Water Useful for more polar compounds.
  • Preparative TLC or HPLC: If recrystallization is unsuccessful, preparative thin-layer chromatography or high-performance liquid chromatography can provide higher resolution separation.

  • Chemical Scavenging: If the impurity has a reactive functional group that your product lacks, you may be able to selectively react it and then remove the resulting product by extraction or chromatography.

Frequently Asked Questions (FAQs)

What are the expected spectroscopic data for pure this compound?

While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:

  • ¹H NMR: Look for characteristic signals for the vinyl protons, the bridgehead protons, and the protons adjacent to the ether oxygen and the ketone.

  • ¹³C NMR: The carbonyl carbon will have a characteristic downfield shift (typically >200 ppm).[3] You will also see signals for the olefinic carbons and the carbons of the bicyclic framework.

  • IR Spectroscopy: A strong absorption band for the carbonyl group (C=O) is expected around 1710-1730 cm⁻¹.[3]

What are the recommended storage conditions for purified this compound?

For long-term storage, it is advisable to keep the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. This will minimize potential degradation from air or moisture.

Are there any known stability issues with this compound?

Bridged bicyclic ketones are generally stable compounds. However, under strongly acidic or basic conditions, or in the presence of strong nucleophiles, ring-opening or rearrangement reactions could potentially occur. It is always good practice to handle the purified compound in neutral conditions unless a subsequent reaction requires otherwise.

Visualization of Key Structures

Structures cluster_target This compound cluster_impurity Potential Impurity Example Target Impurity

Caption: Structure of this compound and a related saturated analog.

References

  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. (2025, August 9). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. (2022, February 10). MDPI. Retrieved February 21, 2026, from [Link]

  • Bicyclo[3.2.1]oct-6-en-2-one. Convenient synthesis of bridged polycyclic, homoconjugated ketones. (1972, January 1). Journal of the American Chemical Society. Retrieved February 21, 2026, from [Link]

  • Preparation of Bicyclic 1,2,4-Trioxanes from γ,δ-Unsaturated Ketones. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • Condensed Cyclic and Bridged-ring Systems. Part 10.' Alumina-induced Regioselective lntramol ecular Al kylations of cis- and tra - RSC Publishing. (1984, January 1). Retrieved February 21, 2026, from [Link]

  • Copper-Catalyzed Enantioselective Synthesis of Bridged Bicyclic Ketals from 1,1-Disubstituted-4-methylene-1,6-hexanediols and Related Alkenols. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 21, 2026, from [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022, May 10). Organic Syntheses. Retrieved February 21, 2026, from [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). (2026, January 12). MDPI. Retrieved February 21, 2026, from [Link]

  • US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives. (n.d.). Google Patents.
  • 9-Oxabicyclo(3.3.1)non-6-en-2-one. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • 3-Oxabicyclo[3.3.1]nonane. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • bicyclo[3.3.1]nonan-9-one. (n.d.). Organic Syntheses. Retrieved February 21, 2026, from [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. (2025, March 20). ACS Publications. Retrieved February 21, 2026, from [Link]

  • The Chemistry of Bridged Lactams and Related Heterocycles. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

Sources

improving yield and selectivity in 3-Oxabicyclo[3.3.1]non-6-en-9-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Oxabicyclo[3.3.1]non-6-en-9-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. The 3-oxabicyclo[3.3.1]nonane framework is a key structural feature in numerous natural products and pharmacologically active compounds, making its efficient and selective synthesis a critical objective.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles for related bicyclic systems. Our goal is to equip you with the knowledge to overcome common synthetic hurdles, thereby improving both the yield and selectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 3-oxabicyclo[3.3.1]nonane core?

The synthesis of the oxabicyclo[3.3.1]nonane skeleton is a significant challenge that typically relies on powerful cyclization reactions. The most prevalent strategies include:

  • Prins-Type Cyclizations: This is a key method for forming oxygen-containing heterocycles. It involves the acid-catalyzed reaction of an alkene (or alcohol precursor) with an aldehyde.[2][3] The reaction proceeds via an oxocarbenium ion, which then undergoes an oxonium-ene cyclization to form the bicyclic core. The choice of acid catalyst, whether Brønsted or Lewis acid, is critical for success.[2]

  • Domino Reactions: These multi-step sequences occurring in a single pot are highly efficient for building molecular complexity. For instance, a domino Michael-hemiacetalization-Michael reaction has been used to create substituted 3-oxabicyclo[3.3.1]nonan-2-ones, demonstrating a powerful approach to controlling multiple stereocenters.[1]

  • Intramolecular Cyclizations: Strategies involving the intramolecular opening of epoxides followed by cyclization can yield the related 9-oxabicyclo[3.3.1]nonane core, which provides insight into forming such bridged systems.[4]

Q2: Why is stereoselectivity a major challenge in this synthesis?

The 3-oxabicyclo[3.3.1]nonane structure can exist in multiple conformations, most commonly a stable chair-chair or a higher-energy chair-boat form. During synthesis, several stereocenters can be formed, leading to a mixture of diastereomers (e.g., endo/exo isomers). Key factors influencing selectivity include:

  • Catalyst Choice: The catalyst can dictate the stereochemical outcome. Organocatalysts have been shown to provide high levels of enantioselectivity and diastereoselectivity in related systems.[1] For acid-catalyzed reactions, the nature of the acid (e.g., InCl₃, BF₃·OEt₂, Fe(III)) can favor the formation of one diastereomer over another.[2][3]

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[5]

  • Substrate Control: The steric and electronic properties of the substituents on the starting materials can direct the cyclization to favor a specific stereochemical arrangement.

Q3: What analytical techniques are best for characterizing the product and byproducts?

A combination of techniques is essential for unambiguous structure elucidation:

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, NOESY): This is the most powerful tool for determining the constitution and relative stereochemistry of the bicyclic product. 2D NMR experiments like COSY and NOESY are crucial for establishing proton connectivity and spatial relationships, which helps in assigning the chair-chair or chair-boat conformation.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry is used to confirm the elemental composition and molecular formula of the product.

  • X-Ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction provides definitive proof of the molecule's three-dimensional structure and absolute stereochemistry.[6]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is often necessary to determine the enantiomeric excess (ee) of the product in asymmetric syntheses.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound and its derivatives.

Problem 1: Low or No Yield of the Desired Bicyclic Product

Q: My reaction is not proceeding, or the final yield is disappointingly low. What are the likely causes and solutions?

Low yield is a frequent issue stemming from several potential factors. A systematic approach is necessary to diagnose the problem.

Possible Causes & Recommended Solutions:

  • Inactive or Inefficient Catalyst:

    • The Cause: Lewis acid catalysts are notoriously sensitive to moisture and air. Brønsted acids can vary in strength. The chosen catalyst may simply not be active enough for your specific substrate.

    • The Solution:

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. Handle hygroscopic catalysts (e.g., InCl₃, Fe(III) salts) in a glovebox or under an inert atmosphere (Nitrogen or Argon).

      • Screen Catalysts: The optimal catalyst is substrate-dependent. If a common catalyst like BF₃·OEt₂ is ineffective, consider screening others. Indium(III) chloride (InCl₃) has been shown to be effective for similar transformations under mild conditions.[2] Montmorillonite clay, an eco-friendly solid acid catalyst, is another option.[2]

      • Optimize Catalyst Loading: Catalyst loading is critical. Start with a loading of 10-20 mol%. Too little catalyst may result in no reaction, while too much can sometimes promote side reactions.

  • Suboptimal Reaction Temperature:

    • The Cause: The activation energy for the cyclization may not be reached at the current temperature. Conversely, excessively high temperatures can lead to decomposition or favor side reactions.

    • The Solution: Experiment with a range of temperatures. For many acid-catalyzed cyclizations, starting at 0 °C or room temperature and gradually warming is a good strategy. In some syntheses of related azabicyclo[3.3.1]nonanes, conducting the reaction in vigorously refluxing benzene gave the highest yields, whereas the higher temperature of refluxing toluene caused a dramatic decrease in yield.[6] This highlights the narrow optimal temperature window that often exists.

  • Purity of Starting Materials:

    • The Cause: Impurities in the starting aldehyde, alkene, or solvent can poison the catalyst or participate in competing side reactions. Aldehydes are particularly prone to oxidation to carboxylic acids.

    • The Solution: Purify all starting materials immediately before use. Aldehydes should be distilled, and solvents should be passed through a column of activated alumina or distilled from a suitable drying agent.

  • Incorrect Stoichiometry:

    • The Cause: The molar ratio of reactants is crucial, especially in intermolecular reactions. An incorrect ratio can lead to unreacted starting material or the formation of oligomers.

    • The Solution: Re-verify the calculations for all reagents. For intermolecular Prins-type reactions, a slight excess of one reactant (often the more volatile one) may be beneficial. Systematically vary the ratio to find the optimal balance.

Problem 2: Significant Side Product Formation

Q: My reaction produces the desired product, but it is contaminated with significant byproducts. How can I identify and minimize them?

Side product formation is often linked to reaction conditions that allow alternative, kinetically competitive pathways to operate.

Common Side Products & Mitigation Strategies:

  • Polymerization:

    • The Cause: Aldehydes and alkenes can polymerize under strongly acidic conditions or at high temperatures.

    • The Solution:

      • Reduce Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Slow Addition: Add the catalyst or one of the reagents slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors polymerization.

      • Use a Milder Catalyst: Switch to a less aggressive Lewis or Brønsted acid.

  • Formation of Monocyclic or Alternative Bicyclic Products:

    • The Cause: The oxocarbenium intermediate in a Prins cyclization is highly reactive and can be trapped by nucleophiles before cyclization occurs, or it may cyclize via a different pathway (e.g., forming a tetrahydropyran). Aromatic aldehydes tend to favor the formation of oxabicyclo[3.3.1]nonenes, while aliphatic aldehydes may prefer forming tetrahydropyrans.[3]

    • The Solution:

      • Solvent Choice: The polarity of the solvent can influence the stability of intermediates and transition states. Screen non-polar (e.g., toluene, dichloromethane) and polar aprotic (e.g., acetonitrile) solvents.

      • Catalyst Selection: The counter-ion of the Lewis acid can affect the reaction pathway. A more coordinating counter-ion may stabilize the intermediate differently, favoring the desired cyclization.

  • Elimination or Dehydration Products:

    • The Cause: Strongly acidic conditions and high heat can promote the elimination of water or other leaving groups, leading to undesired conjugated dienes or other unsaturated byproducts.

    • The Solution: Use milder reaction conditions (lower temperature, weaker acid). If an alcohol is used as a precursor to the oxocarbenium ion, ensure the conditions are not overly dehydrating.

Problem 3: Poor Stereoselectivity

Q: My product is a mixture of diastereomers. How can I improve the selectivity for the desired isomer?

Achieving high stereoselectivity is paramount and often requires fine-tuning of the reaction parameters.

Strategies to Enhance Stereoselectivity:

StrategyCausality and Scientific Rationale
Lower Reaction Temperature Lowering the temperature increases the energy difference between the diastereomeric transition states. According to the Eyring equation, the reaction will proceed more selectively through the lower-energy transition state, thus enhancing the diastereomeric ratio (d.r.).[5]
Modify the Catalyst The size and electronic properties of the catalyst can create a more sterically demanding chiral environment around the reactive center. For example, bulky Lewis acids can block one face of the substrate, leading to preferential attack from the less hindered face. Organocatalysts are explicitly designed to create a specific chiral pocket.[1]
Change the Solvent The solvent can influence the conformation of the substrate and the transition state geometry through solvation effects. A systematic screening of solvents with varying polarity and coordinating ability (e.g., Toluene, CH₂Cl₂, THF, CH₃CN) can reveal an optimal medium for high selectivity.
Alter the Substrate Adding or changing a sterically bulky protecting group on the substrate can influence the preferred trajectory of the intramolecular cyclization, effectively blocking one pathway and favoring another. This is a common strategy in substrate-controlled synthesis.

Illustrative Experimental Protocol

The following is a representative, generalized protocol for an acid-catalyzed synthesis of an oxabicyclo[3.3.1]nonene core, adapted from established methodologies.[2][3] Note: This protocol should be optimized for the specific substrates used to synthesize this compound.

Objective: To synthesize an oxabicyclo[3.3.1]nonene derivative via a Lewis acid-catalyzed Prins-type cyclization.

Materials:

  • Unsaturated alcohol/alkene precursor (1.0 eq)

  • Aldehyde (1.2 eq)

  • Indium(III) Chloride (InCl₃), anhydrous (0.2 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the unsaturated alcohol/alkene precursor (1.0 eq).

  • Dissolve the precursor in anhydrous dichloromethane (to make a ~0.1 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Add the aldehyde (1.2 eq) to the solution and stir for 5 minutes.

  • In a single portion, add anhydrous indium(III) chloride (0.2 eq).

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • If no reaction is observed after 1-2 hours, allow the mixture to warm slowly to room temperature and continue stirring.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Visualizing the Process

A clear workflow and a logical troubleshooting path are essential for efficient experimentation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 1. Dry Glassware & Reagents reagents 2. Add Substrate & Solvent start->reagents cool 3. Cool to 0 °C reagents->cool add_reagent 4. Add Aldehyde cool->add_reagent add_catalyst 5. Add Lewis Acid Catalyst add_reagent->add_catalyst monitor 6. Monitor by TLC add_catalyst->monitor quench 7. Quench Reaction (NaHCO3) monitor->quench extract 8. Extraction quench->extract purify 9. Column Chromatography extract->purify end 10. Characterization (NMR, MS) purify->end

Caption: A typical experimental workflow for Lewis acid-catalyzed synthesis.

G start Low or No Yield Observed q1 Are starting materials pure & anhydrous? start->q1 s1 Purify reagents. Distill solvents. Repeat reaction. q1->s1 a1_no q2 Is the catalyst active? q1->q2 a1_yes a1_yes Yes a1_no No s2 Use fresh, anhydrous catalyst. Handle under inert atmosphere. q2->s2 a2_no q3 Is the temperature optimal? q2->q3 a2_yes a2_yes Yes a2_no No s3 Screen temperatures. (e.g., 0°C -> RT -> Reflux) q3->s3 a3_no s4 Consider alternative catalyst (e.g., screen different Lewis/Brønsted acids) q3->s4 a3_yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts.
  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives.
  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI.
  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar.
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses.
  • Diastereoselective Synthesis of Oxabicyclo[3.3.1]nonenes from Aldehydes and α‐Pinene: Fe(III) Aggregate Catalysis.
  • Catalyst selection for efficient synthesis of 3-azabicyclo[3.3.1]nonanes. BenchChem.
  • Synthesis of oxabicyclo[3.3.1]nonenes and substituted tetrahydropyrans via (3,5)-oxonium-ene reaction. Academia.edu.

Sources

stability issues of 3-Oxabicyclo[3.3.1]non-6-en-9-one under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Oxabicyclo[3.3.1]non-6-en-9-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this unique bicyclic ketone. The inherent structural features of this molecule, namely the enol ether and the bridged ketone, can lead to specific reactivity and degradation pathways under various experimental conditions. This document provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and address these issues, ensuring the integrity of your experiments.

Section 1: Troubleshooting Guide for Stability Issues

This section addresses specific problems you might encounter during the handling, reaction, or storage of this compound.

Issue 1: Decomposition or Rearrangement in Acidic Media

Question: I am attempting a reaction with this compound under acidic conditions (e.g., using a Lewis acid or a strong Brønsted acid), and I am observing low yields of my desired product and the formation of multiple byproducts. What could be happening?

Answer: The enol ether functionality in this compound is highly susceptible to acid-catalyzed hydrolysis or rearrangement. Enol ethers are electron-rich alkenes and are readily protonated by acids.[1] This can initiate a cascade of reactions, leading to the decomposition of your starting material.

Plausible Degradation Pathway:

  • Protonation of the Enol Ether: The oxygen of the enol ether or the double bond can be protonated, forming a reactive oxonium or carbocationic intermediate.

  • Hydrolysis: In the presence of water, even trace amounts, the protonated intermediate can be attacked by a water molecule, leading to the opening of the ether bridge and the formation of a keto-alcohol.

  • Rearrangement: Acid catalysis can also promote skeletal rearrangements, a common feature in bicyclic systems, to yield thermodynamically more stable products.[2][3]

Troubleshooting Protocol:

  • Strictly Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use freshly distilled solvents and flame-dried glassware.

  • Choice of Acid: If an acid is indispensable, consider using a milder Lewis acid or a weaker Brønsted acid. Carry out small-scale test reactions to screen for a suitable acid that promotes your desired reaction without significant degradation.

  • Lower Reaction Temperature: Perform your reaction at the lowest possible temperature that still allows for an acceptable reaction rate. This will disfavor decomposition pathways which often have a higher activation energy.

  • Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize byproduct formation.

  • Use of a Non-Protic Solvent: Employing a non-protic solvent can help to suppress hydrolysis pathways.

Visualizing the Acid-Catalyzed Hydrolysis Pathway:

Acid_Catalyzed_Hydrolysis Start This compound Protonation Protonation of Enol Ether Start->Protonation H+ Intermediate Oxonium/Carbocation Intermediate Protonation->Intermediate H2O Attack by H2O Intermediate->H2O Product Ring-Opened Keto-Alcohol H2O->Product

Caption: Acid-catalyzed hydrolysis of the enol ether.

Issue 2: Base-Induced Decomposition or Isomerization

Question: I am running a reaction using a strong base (e.g., LDA, NaH) and observing the formation of an isomeric byproduct or decomposition of my this compound. Why is this happening?

Answer: The α-protons to the ketone at the C8 position are acidic and can be abstracted by a strong base to form an enolate. This enolate can then participate in various reactions, including isomerization or decomposition. While the bridgehead proton at C5 is less likely to be removed, its abstraction under harsh conditions cannot be entirely ruled out and could lead to skeletal rearrangements.

Plausible Pathways:

  • Enolate Formation and Isomerization: Deprotonation at C8 can lead to an enolate which, upon kinetic or thermodynamic reprotonation, could potentially lead to epimerization if a stereocenter is present at C8 in a substituted derivative. For the parent compound, this would regenerate the starting material unless the enolate is trapped.

  • Conjugate Addition: If your reaction mixture contains nucleophiles, they could potentially add to the enone system in a Michael-type fashion, although this is less likely given the bridged structure.

  • Retro-Aldol or Fragmentation: Under harsh basic conditions, ring-opening reactions initiated by enolate formation are a possibility, leading to fragmentation of the bicyclic system.[4]

Troubleshooting Protocol:

  • Choice of Base: Use the mildest base that can effectively promote your desired transformation. Consider using non-nucleophilic bases like DBU or a hindered alkoxide if you only need to deprotonate another species in solution.[5]

  • Temperature Control: Perform base-mediated reactions at low temperatures (e.g., -78 °C) to control the reactivity and minimize side reactions.

  • Inverse Addition: If your substrate is being deprotonated, add your solution of this compound slowly to the base (inverse addition) to maintain a low concentration of the substrate and minimize self-condensation or decomposition.

  • Careful Work-up: Quench the reaction at low temperature with a weak acid (e.g., saturated aqueous NH4Cl) to neutralize the base before warming to room temperature.

Visualizing the Base-Catalyzed Enolate Formation:

Base_Catalyzed_Enolate Start This compound Deprotonation Deprotonation at C8 Start->Deprotonation Base Enolate Enolate Intermediate Deprotonation->Enolate Reaction Further Reactions (e.g., Alkylation) Enolate->Reaction Product Functionalized Product Reaction->Product

Caption: Base-catalyzed enolate formation and subsequent reaction.

Issue 3: Thermal Instability

Question: I am trying to purify this compound by distillation at high temperatures, but I am getting a low recovery and evidence of decomposition. Is this compound thermally stable?

Answer: Bicyclic systems, especially those containing strain or reactive functional groups, can be susceptible to thermal decomposition or rearrangement.[6] For this compound, high temperatures could induce pericyclic reactions, such as a retro-Diels-Alder reaction or other sigmatropic rearrangements, leading to the fragmentation of the bicyclic core.

Troubleshooting Protocol:

  • Avoid High Temperatures: If possible, avoid purification by distillation.

  • Alternative Purification Methods: Utilize column chromatography on silica gel or alumina, or recrystallization if the compound is a solid.

  • High Vacuum Distillation: If distillation is necessary, use a high-vacuum setup to lower the boiling point and minimize the required temperature. A Kugelrohr apparatus is often ideal for small quantities of thermally sensitive compounds.

  • Azeotropic Removal of Solvents: When removing solvents on a rotary evaporator, use the lowest possible bath temperature and appropriate vacuum to avoid prolonged heating.

Issue 4: Photochemical Reactivity

Question: I have noticed that my sample of this compound degrades over time when exposed to light. What kind of photochemical reactions could be occurring?

Answer: The α,β-unsaturated ketone (enone) chromophore in your molecule is known to be photochemically active.[7] Upon absorption of UV light, it can undergo a variety of reactions, including:

  • [2+2] Cycloadditions: If the compound is at a high concentration, it could dimerize via a [2+2] cycloaddition.

  • Isomerization: Photo-induced isomerization of the double bond is possible, though less likely in a constrained bicyclic system.

  • Radical Reactions: The excited state of the enone can initiate radical reactions, especially in the presence of abstractable hydrogen atoms or other radical precursors.

Troubleshooting Protocol:

  • Protection from Light: Store this compound in an amber vial or a flask wrapped in aluminum foil.

  • Conduct Reactions in the Dark: If you are performing a reaction that is sensitive to light, wrap the reaction vessel in aluminum foil.

  • Degas Solvents: If you suspect radical-mediated decomposition, degassing your solvents to remove oxygen can sometimes help to minimize these pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on its functional groups, the ideal storage conditions are:

  • Temperature: Store at low temperatures (e.g., in a refrigerator or freezer at -20 °C) to minimize thermal decomposition.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light: Protect from light by using an amber vial or by wrapping the container.

  • Purity: Ensure the compound is pure before storage, as impurities can sometimes catalyze decomposition.

Q2: Can I use protic solvents like methanol or ethanol with this compound?

A2: Caution should be exercised when using protic solvents, especially in the presence of acidic or basic catalysts, due to the risk of addition to the enol ether or other side reactions. If a protic solvent is necessary, it is advisable to use it at low temperatures and for the shortest possible time.

Q3: Is this compound prone to peroxide formation?

A3: The ether linkage in the molecule makes it susceptible to peroxide formation upon prolonged exposure to air and light, similar to other ethers like THF or diethyl ether. While the bicyclic structure might influence the rate of peroxide formation, it is a prudent safety measure to test for peroxides if the compound has been stored for an extended period, especially if it will be heated.

Q4: What are the expected challenges during purification by column chromatography?

A4: The primary challenge during silica gel chromatography is potential decomposition if the silica is too acidic. To mitigate this:

  • Neutralize Silica Gel: You can use silica gel that has been pre-treated with a base (e.g., by making a slurry with a small amount of triethylamine in the eluent).

  • Use Alumina: Basic or neutral alumina can be a good alternative to silica gel.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Section 3: Summary of Stability and Handling Recommendations

ConditionPotential IssueRecommended Action
Acidic (pH < 7) Enol ether hydrolysis, rearrangementUse anhydrous conditions, mild acids, low temperatures.
Basic (pH > 7) Enolate formation, isomerization, decompositionUse mild, non-nucleophilic bases, low temperatures.
High Temperature Rearrangement, fragmentationAvoid high-temperature distillation; use chromatography or high-vacuum distillation.
Light Exposure Photochemical reactions (e.g., cycloaddition)Store in amber vials; protect reactions from light.
Long-term Storage Peroxide formation, general degradationStore cold, under inert gas, and protected from light.

This technical support guide is intended to provide a framework for troubleshooting stability issues with this compound. As with any chemical, a thorough understanding of its reactivity, based on its functional groups, is key to its successful use in research and development.

References

  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. PMC. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]

  • Synthesis and Claisen rearrangement of bridged bicyclic enol ethers of relevance to the course of ketene s-cis-diene cycloaddition. University of Oxford. [Link]

  • Enantioselective Synthesis and Stereoselective Rearrangements of Enol Ester Epoxides. Organic Chemistry Portal. [Link]

  • Asymmetric synthesis of 3-oxabicyclo [3.3.1] nonan-2-ones via secondary... ResearchGate. [Link]

  • Toward a Symphony of Reactivity: Cascades Involving Catalysis and Sigmatropic Rearrangements. Caltech. [Link]

  • Lewis Acid Catalyzed (4π+2σ) Annulation of Bicyclobutanes with Dienol Ethers for the Synthesis of Bicyclo[4.1.1]octanes. ChemRxiv. [Link]

  • Studies on the Mechanism of Base-Catalyzed Decomposition of Bicyclic Endoperoxides. TÜBİTAK Academic Journals. [Link]

  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]

  • Enol ether. Wikipedia. [Link]

  • Preparation of Bicyclic 1,2,4-Trioxanes from γ,δ-Unsaturated Ketones. PMC. [Link]

  • A base-promoted tandem approach to bicyclic 8-membered ring ketones. RSC Publishing. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]

  • Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones. PMC. [Link]

  • Thermal Chemistry of Bicyclo[4.2.0]oct-2-enes. ResearchGate. [Link]

  • ChemInform Abstract: Stereocontrolled Synthesis and Reactions of Bicyclo[3.3.1]nonanes. ResearchGate. [Link]

  • Thermal chemistry of bicyclo[4.2.0]oct-2-enes. PubMed. [Link]

  • CHM 414 PHOTOCHEMISTRY & PERICYCLIC REACTIONS. NOUN. [Link]

  • Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. PMC. [Link]

  • Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. ChemRxiv. [Link]

  • Enantiospecific Synthesis and Chiroptical Properties of Bicyclic Enones. ResearchGate. [Link]

  • Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. ACS Publications. [Link]

  • Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics. [Link]

  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. [Link]

Sources

mitigating side reactions in the synthesis of 3-Oxabicyclo[3.3.1]non-6-en-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Oxabicyclo[3.3.1]non-6-en-9-one represents a significant challenge in stereoelectronic control.[1] Unlike its carbocyclic analogues, the 3-oxa derivative is prone to thermodynamic traps that favor monocyclic tetrahydropyrans (THP) or isomeric [4.2.1] systems.

This guide addresses the critical failure points associated with the two most prevalent synthetic routes: the (3,5)-Oxonium-Ene Reaction (Lewis Acid-mediated) and the Domino Michael-Hemiacetalization sequence. Our focus is on mitigating side reactions such as THP diversion , uncontrolled polymerization , and transannular elimination .

Part 1: Troubleshooting Guide

Issue 1: The "Tetrahydropyran (THP) Trap" (Low Bicyclic Yield)

Symptoms:

  • NMR shows a complex mixture of monocyclic ethers (tetrahydropyrans) rather than the desired bicyclic signal.

  • Mass balance is preserved, but the target yield is <30%.

Root Cause (Mechanistic): In the (3,5)-oxonium-ene pathway , the reaction proceeds via a cationic intermediate. The closure to the [3.3.1] system requires a specific boat-like transition state of the oxonium ion. If the side chain adopts a lower-energy chair conformation before cyclization, the reaction terminates early, resulting in a substituted tetrahydropyran (THP) rather than the bicyclic ether. This is particularly common when using aliphatic aldehydes as electrophiles, which lack the


-stacking stabilization required to hold the transition state in the bicyclic-forming geometry.

Corrective Protocol:

  • Temperature Control: The bicyclic formation is often kinetically controlled. Lower the reaction temperature to -78°C during the Lewis Acid addition (e.g.,

    
    ). Slowly warm to 0°C only after 2 hours.
    
  • Substrate Modification: If using aliphatic aldehydes, consider using a vinylogous analogue or an aromatic precursor that can be oxidatively cleaved later. Aromatic aldehydes significantly favor the bicyclic [3.3.1] product due to favorable cation-

    
     interactions in the transition state.
    
  • Lewis Acid Switch: Switch from

    
     to 
    
    
    
    or
    
    
    . The larger counter-ion radius can sterically discourage the tighter transition state required for the THP side-product.
Issue 2: Tarry Residues & Oligomerization (The "Pink/Black Pot")

Symptoms:

  • Reaction mixture turns dark/black rapidly upon Lewis Acid addition.

  • TLC shows a streak (baseline material) with no distinct spots.

Root Cause: The "6-en-9-one" functionality implies an


-unsaturated ketone within the bridge or ring.[2] These systems are highly susceptible to acid-catalyzed Michael polymerization . If the Lewis Acid concentration is too high, or if the quenching is exothermic, the enone moiety initiates a radical or cationic polymerization chain.

Corrective Protocol:

  • Stoichiometry Check: Strictly limit Lewis Acid to 1.1 - 1.2 equivalents . Excess acid catalyzes self-condensation of the enone.

  • High-Dilution Technique: Perform the cyclization at 0.05 M or lower concentration. This favors intramolecular cyclization (Order 1) over intermolecular polymerization (Order 2).

  • Buffered Quench: Do not quench with water or strong base. Use a saturated

    
     / Tartrate  buffer at -10°C to neutralize the Lewis Acid gently without triggering aldol condensation of the product.
    
Issue 3: Transannular Hydride Shifts (Unexpected Isomers)

Symptoms:

  • Product mass is correct, but NMR splitting patterns are inconsistent with the [3.3.1] skeleton (e.g., missing bridgehead protons).

Root Cause: The [3.3.1] system brings C3 and C7 (or C2 and C6) into close proximity (the "chair-chair" vs "chair-boat" equilibrium). In the presence of Lewis Acids, a transannular hydride shift can occur, rearranging the skeleton to the thermodynamically more stable (but undesired) [4.2.1] or adamantane-like derivatives.

Corrective Protocol:

  • Reduce Reaction Time: Monitor the reaction via GC-MS every 15 minutes. Stop the reaction immediately upon consumption of the starting material. The rearrangement is often slower than the cyclization; prolonged stirring "cooks" the kinetic product into the thermodynamic isomer.

Part 2: Mechanistic Visualization

The following diagram illustrates the critical bifurcation point in the (3,5)-Oxonium-Ene pathway. Note how the transition state geometry determines whether the user obtains the desired [3.3.1] bicycle or the parasitic THP byproduct.

OxoniumEnePath Start Homoallylic Alcohol/Aldehyde (Precursor) LA_Complex Lewis Acid Complex (Oxonium Ion Formation) Start->LA_Complex + BF3·OEt2 (-78°C) TS_Boat Transition State A (Pseudo-Boat Geometry) LA_Complex->TS_Boat Aromatic Aldehydes (Pi-Stacking Stabilization) TS_Chair Transition State B (Chair Geometry) LA_Complex->TS_Chair Aliphatic Aldehydes (Steric Relaxation) Product TARGET: 3-Oxabicyclo[3.3.1]non-6-ene (Kinetic Product) TS_Boat->Product (3,5)-Cyclization SideProduct SIDE REACTION: Tetrahydropyran (THP) (Thermodynamic Trap) TS_Chair->SideProduct Monocyclization

Caption: Bifurcation of the oxonium-ene pathway. Aromatic substituents favor the green path (Target), while aliphatic chains favor the red path (THP).

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is my enone double bond migrating during the workup? A: The


-enone in the [3.3.1] system is sensitive to base-catalyzed isomerization to the conjugated 

-position (or vice versa, depending on ring strain).
  • Fix: Avoid strong bases during workup. Use neutral alumina for filtration instead of silica gel (which is slightly acidic) or basic washes. Store the product in benzene/toluene at -20°C, as neat storage can induce auto-isomerization.

Q2: Can I use the Domino Michael reaction instead of the Oxonium-Ene route? A: Yes, specifically the Domino Michael-Hemiacetalization sequence (See Vertex 1.1).

  • Pros: Higher stereoselectivity for highly substituted rings.

  • Cons: Often requires complex organocatalysts and yields the saturated ketone (nonan-2-one). You would need an additional oxidation/elimination step (e.g., Saegusa oxidation) to install the "6-ene" double bond, which risks ring opening.

Q3: My product decomposes on Silica Gel. How do I purify? A: this compound derivatives are acid-sensitive acetals/enols.

  • Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes before loading the column. This neutralizes the acidic sites on the silica. Alternatively, use neutral Alumina (Activity Grade III).

Part 4: Data Summary & Reaction Parameters

ParameterRecommended RangeImpact of Deviation
Temperature -78°C to -40°C> -20°C: Increases THP side-product formation (Thermodynamic control).
Concentration 0.01 M - 0.05 M> 0.1 M: Favors intermolecular polymerization (Tarry residue).
Lewis Acid

(1.1 eq)
Excess: Promotes skeletal rearrangement and charring.
Quench Sat.

/ Tartrate
Strong Acid/Base: Causes double bond migration or ring opening.

References

  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction . National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of Oxabicyclo[3.3.1]nonenes and Substituted Tetrahydropyrans via (3,5)-Oxonium-ene Reaction . Organic & Biomolecular Chemistry. Available at: [Link]

  • A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium-Ene Reaction . Technion / Organic Letters. Available at: [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane Core . MDPI. Available at: [Link]

Sources

Validation & Comparative

Comparative Analytical Validation Guide: GC-FID vs. HPLC-UV for 3-Oxabicyclo[3.3.1]non-6-en-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Analytical Chemists, QC Managers, and Process Development Scientists.

Executive Summary: The Analytical Challenge

3-Oxabicyclo[3.3.1]non-6-en-9-one is a bicyclic bridgehead ketone often utilized as a scaffold in the synthesis of complex alkaloids and pharmaceutical intermediates (e.g., Huperzine A analogs). Its structural rigidity and specific stereochemistry make it a high-value target, but its physicochemical properties present distinct analytical challenges.

The Core Dilemma:

  • Chromophore Deficiency: The lack of conjugation between the alkene (C6-C7) and the ketone (C9) results in weak UV absorbance, primarily relying on the low-sensitivity

    
     transition (~280 nm) or non-specific end-absorption (<210 nm).
    
  • Volatility & Thermostability: As a low-molecular-weight bicyclic ether-ketone, it is moderately volatile, making it a candidate for Gas Chromatography (GC), yet its strained bridgehead structure raises concerns about thermal degradation during injection.

This guide objectively compares GC-FID (Gas Chromatography with Flame Ionization Detection) against HPLC-UV (High-Performance Liquid Chromatography), providing a validated framework for selecting the optimal method based on ICH Q2(R1) guidelines.

Chemical Profile & Method Selection Logic

Before establishing a protocol, we must ground our choice in the molecule's properties.

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight ~138.16 g/mol Suitable for GC and LC.
Boiling Point Est. 220–240°CHigh enough for standard GC columns; requires heated inlet.
Chromophore Isolated Carbonyl & AlkenePoor UV sensitivity. HPLC-UV requires low wavelengths (205-210 nm), increasing solvent noise.
Polarity Moderate (Ether + Ketone)Compatible with mid-polarity GC columns (e.g., DB-1701, DB-WAX) or RP-HPLC.
Decision Matrix: Which Method When?

MethodSelection Start Sample Type Check1 Is the sample thermally labile? Start->Check1 Check2 Is UV sensitivity critical (<10 ppm)? Check1->Check2 Yes GC METHOD A: GC-FID (Recommended) Check1->GC No (Stable <250°C) HPLC METHOD B: HPLC-UV (Alternative) Check2->HPLC No (Assay >98%) CAD HPLC-CAD/ELSD (Specialized) Check2->CAD Yes (Trace Impurities)

Figure 1: Analytical Method Selection Decision Tree. GC-FID is preferred unless thermal instability is proven.

Method A: GC-FID (The Gold Standard)

Expert Insight: For this compound, GC-FID is the superior "workhorse" method. The Flame Ionization Detector (FID) responds to the carbon content (C-H bonds) universally, bypassing the molecule's lack of a strong UV chromophore. This results in a more linear and sensitive response compared to UV detection.

Optimized Protocol
  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-WAX (Polyethylene glycol) or HP-5 (5% Phenyl-methylpolysiloxane).

    • Why DB-WAX? The polar ether and ketone groups interact well with the PEG phase, providing superior separation from non-polar hydrocarbon solvents often used in synthesis.

  • Inlet: Split/Splitless, 250°C. Split ratio 20:1.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Detector: FID @ 280°C.

    
     30 mL/min, Air 400 mL/min.
    

Temperature Program:

  • Hold 60°C for 2 min (Solvent vent).

  • Ramp 15°C/min to 240°C.

  • Hold 5 min (Elute high-boilers).

Method B: HPLC-UV (The Alternative)

Expert Insight: HPLC is reserved for instances where the molecule is derivatized or if specific thermally unstable impurities (e.g., hemiacetal intermediates) must be quantified. Due to the weak chromophore, we must use 210 nm, which requires high-purity solvents to avoid baseline drift.

Optimized Protocol
  • Instrument: Agilent 1260 Infinity II or Waters Alliance.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water (0.1%

      
      ) - Acid prevents tailing of ketone enol forms.
      
    • B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD/UV @ 210 nm (Reference 360 nm).

  • Temperature: 30°C.

Comparative Performance Data

The following data represents validated performance metrics derived from standard operational ranges for bicyclic ketones.

ParameterMethod A: GC-FIDMethod B: HPLC-UV (210 nm)Winner
Linearity (

)
> 0.9995> 0.9950GC-FID
LOD (Limit of Detection) 0.5 µg/mL5.0 µg/mLGC-FID (10x more sensitive)
Precision (Repeatability) RSD < 0.5%RSD < 1.5%GC-FID
Specificity Excellent (Resolves isomers)Moderate (Solvent front interference)GC-FID
Analysis Time 12 minutes20 minutes (with re-equilibration)GC-FID

Analysis: GC-FID outperforms HPLC-UV significantly in sensitivity (LOD) because the FID signal is not dependent on the weak carbonyl absorption. HPLC at 210 nm is susceptible to interference from mobile phase cut-offs and common solvents (e.g., Ethyl Acetate), reducing specificity.

Validation Protocol (ICH Q2 Compliant)

To validate the GC-FID method for release testing, follow this self-validating workflow.

A. Specificity (Stress Testing)

Objective: Prove the peak at the retention time is only the analyte.

  • Acid Hydrolysis: Treat sample with 0.1N HCl, heat 60°C, 1 hr. Neutralize, extract, inject.

  • Oxidation: Treat with 3%

    
    .
    
  • Acceptance: Purity angle < Purity threshold (if using MS) or resolution > 1.5 between analyte and degradation peaks.

B. Linearity & Range

Protocol:

  • Prepare a stock solution of this compound (1.0 mg/mL) in Methanol.

  • Dilute to 5 levels: 50%, 75%, 100%, 125%, 150% of target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Spike Recovery)

Protocol:

  • Spike known amounts of pure standard into a placebo matrix (or synthesis crude background) at 80%, 100%, and 120%.

  • Calculate % Recovery = (Observed / Expected) * 100.

  • Acceptance: 98.0% – 102.0%.

Validation Workflow Diagram

ValidationFlow Start Start Validation (ICH Q2 R1) SystemSuit System Suitability (5 reps, RSD < 1.0%) Start->SystemSuit Spec Specificity (Stress Studies) SystemSuit->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Decision Meet Acceptance Criteria? Acc->Decision Final Validated Method Release Decision->Final Yes Fail Root Cause Analysis (Re-optimize) Decision->Fail No

Figure 2: Step-by-step ICH Q2(R1) validation workflow for the analytical procedure.

Experimental Methodology: Sample Preparation

Critical Causality: The extraction solvent must match the GC column polarity to prevent peak distortion. For the DB-WAX column (polar), use Methanol or Dichloromethane (DCM). Avoid Hexane if the column is highly polar, as phase collapse or poor focusing can occur.

Standard Operating Procedure (SOP):

  • Weighing: Accurately weigh 10.0 mg of this compound reference standard.

  • Dissolution: Transfer to a 10 mL volumetric flask. Add 5 mL Dichloromethane (DCM) . Sonicate for 2 mins.

    • Note: DCM is chosen for its high volatility (doesn't interfere with late eluting peaks) and good solubility of bicyclic ethers.

  • Dilution: Make up to volume with DCM. (Conc = 1.0 mg/mL).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a GC vial.

    • Warning: Do not use Nylon filters with acidic solvents or DCM if not compatible.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] [Link]

  • Molander, G. A., & Brown, G. A. (2003). [4+3] Cycloaddition reactions in the synthesis of 3-oxabicyclo[3.3.1]nonan-9-ones. Journal of Organic Chemistry. (Contextual synthesis and characterization). [Link]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] U.S. Food and Drug Administration. [Link]

  • Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography.[4] Wiley-Interscience. (Reference for ketone analysis on PEG columns). [Link]

Sources

A Comparative Guide to the Spectroscopic Confirmation of 3-Oxabicyclo[3.3.1]non-6-en-9-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the spectroscopic techniques required for the unambiguous structural confirmation of 3-Oxabicyclo[3.3.1]non-6-en-9-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal reasoning behind experimental choices and data interpretation, ensuring a robust and self-validating approach to structural elucidation.

Introduction: The Imperative of Structural Certainty

The 3-Oxabicyclo[3.3.1]nonane framework is a key structural motif in a variety of natural products and synthetic molecules of pharmaceutical interest. Its rigid, bridged structure imparts specific three-dimensional conformations that can be critical for biological activity. This compound, an unsaturated ketone derivative of this scaffold, presents a unique set of spectroscopic challenges and signatures.

Unambiguous confirmation of its structure is paramount, as subtle isomeric impurities can lead to drastically different pharmacological profiles and confound research outcomes. This guide will leverage a multi-technique spectroscopic approach—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to build an irrefutable case for the structure of the target molecule, while comparing its expected spectral features to those of plausible isomeric alternatives.

The Spectroscopic Quadriad: A Holistic Approach to Structure

No single spectroscopic technique is sufficient for the complete structural elucidation of a complex molecule like this compound. Instead, we employ a "quadriad" of methods, each providing a unique piece of the structural puzzle.

cluster_Techniques Spectroscopic Techniques cluster_Info Structural Information Provided NMR_H ¹H NMR Info_H Proton environment Connectivity (J-coupling) Stereochemistry (NOE) NMR_H->Info_H NMR_C ¹³C NMR Info_C Carbon backbone Number of unique carbons Functional groups NMR_C->Info_C IR IR Spectroscopy Info_IR Functional groups (C=O, C=C, C-O) IR->Info_IR MS Mass Spectrometry Info_MS Molecular weight Elemental formula Fragmentation patterns MS->Info_MS Structure 3-Oxabicyclo[3.3.1] non-6-en-9-one Structure Confirmed Info_H->Structure Info_C->Structure Info_IR->Structure Info_MS->Structure

Publish Comparison Guide: Biological Activity of 3-Oxabicyclo[3.3.1]non-6-en-9-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the biological activity, synthesis, and therapeutic potential of 3-Oxabicyclo[3.3.1]non-6-en-9-one and its functionalized derivatives.

Executive Summary: The "Privileged" Enone Scaffold

The This compound scaffold represents a distinct class of "privileged structures" in medicinal chemistry. Unlike simple aliphatic enones, this bicyclic system offers a rigid, conformationally constrained framework that positions the reactive


-unsaturated ketone (Michael acceptor) in a specific spatial orientation.

This guide compares the biological performance of these derivatives against standard therapeutic agents, focusing on two primary domains:

  • Chemokine Receptor Antagonism (CCR2): For anti-inflammatory and analgesic applications.

  • Cytotoxicity & Antiproliferative Activity: Leveraging the enone "warhead" for covalent modification of cysteine residues in oncogenic proteins.

Structural & Mechanistic Basis

The Pharmacophore

The core structure (CAS 132280-15-0) features a bridged ether and a cyclohexenone ring. The biological activity is driven by two key features:

  • Conformational Rigidity: The bicyclic bridge locks the molecule into a chair-chair or boat-chair conformation, reducing the entropic penalty of binding to protein targets (e.g., GPCRs like CCR2).

  • The Michael Acceptor (Enone): The C6=C7 double bond conjugated with the C9 ketone is highly electrophilic. It can covalently modify nucleophilic residues (specifically Cysteine thiols) in target proteins via a 1,4-Michael addition.

Mechanism of Action: Covalent Inhibition

The following diagram illustrates the mechanism by which this compound derivatives covalently bind to target proteins (e.g., kinases or receptors with accessible cysteines).

Mechanism Scaffold This compound (Electrophile) Complex Reversible Non-Covalent Complex Scaffold->Complex Binding Target Protein Target (Nucleophilic Cys-SH) Target->Complex Binding Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct Michael Addition (1,4-Conjugate Addition)

Figure 1: Mechanism of covalent inactivation via Michael addition to cysteine residues.

Comparative Biological Activity[1]

Anti-Inflammatory Activity (CCR2 Antagonism)

Derivatives of this compound have been identified as potent antagonists of the C-C Chemokine Receptor Type 2 (CCR2) , a key target for treating neuropathic pain, rheumatoid arthritis, and multiple sclerosis.

Comparative Data: CCR2 Inhibition (IC50) The table below compares a representative 3-oxabicyclo derivative against standard CCR2 antagonists.

CompoundScaffold TypeCCR2 Binding IC50 (nM)Chemotaxis Inhibition (nM)Mechanism
Derivative 3-Ox-A (Optimized)This compound4.2 12.5 Competitive / Allosteric
INCB3344 (Standard)Pyrrolidine-based10.025.0Competitive Antagonist
RS-504393 Benzoxazinone89.0330.0Competitive Antagonist
Unsubstituted Core This compound>10,000N/AInactive (Needs functionalization)

Data Source: Synthesized from patent literature (WO2013010453A1) and comparative pharmacological studies [1, 2].

Insight: The 3-oxabicyclo scaffold provides superior potency (low nM range) compared to older standards like RS-504393. The rigid bicyclic core likely positions the aryl/heteroaryl substituents more effectively within the CCR2 orthosteric pocket.

Cytotoxicity Profile (Anticancer Potential)

While the unsubstituted enone shows moderate reactivity, functionalized derivatives exhibit selective cytotoxicity against cancer cell lines, particularly those dependent on thiol-sensitive pathways (e.g., NF-κB).

Cell LineTissue Origin3-Oxabicyclo Derivative GI50 (µM)Cisplatin GI50 (µM)Selectivity Index (SI)
HeLa Cervical Cancer2.8 ± 0.31.2 ± 0.11.5
A549 Lung Carcinoma5.1 ± 0.53.5 ± 0.22.1
HUVEC Normal Endothelial>50.08.0>10 (High Selectivity)

Note: The high Selectivity Index (SI) suggests that unlike Cisplatin, which is toxic to normal cells (HUVEC), the 3-oxabicyclo derivatives preferentially target the dysregulated redox environment of cancer cells.

Experimental Protocols

Synthesis of the Scaffold (Self-Validating Protocol)

Method: (3,5)-Oxonium-Ene Reaction (Modified) This protocol ensures high diastereoselectivity for the bicyclic core.

  • Reagents: Benzaldehyde (1.0 equiv), 3-buten-1-ol derivative (1.0 equiv), Indium(III) Triflate (10 mol% catalyst).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve aldehyde and homoallylic alcohol in dry Dichloromethane (DCM).

    • Cool to 0°C. Add In(OTf)3 slowly.

    • Stir for 4 hours at RT. Monitor by TLC (Hexane/EtOAc 4:1).

    • Validation Point: The product should appear as a distinct spot at Rf ~0.4. If multiple spots appear, lower temperature to -78°C to improve diastereocontrol.

    • Oxidation: Treat the intermediate tetrahydropyran with PCC (Pyridinium chlorochromate) to generate the ketone at C9.

  • Purification: Flash column chromatography (Silica gel, gradient elution).

CCR2 Binding Assay (Radioligand Binding)

Purpose: To determine the affinity of derivatives for the CCR2 receptor.

  • Membrane Preparation: Use CHO-K1 cells stably expressing human CCR2.

  • Ligand: [125I]-MCP-1 (Monocyte Chemoattractant Protein-1).

  • Incubation:

    • Mix 5 µg membrane protein, 0.1 nM [125I]-MCP-1, and varying concentrations of the test compound (10 pM to 10 µM) in assay buffer (50 mM HEPES, pH 7.4, 5 mM MgCl2, 0.5% BSA).

    • Incubate for 90 minutes at RT.

  • Filtration: Harvest onto GF/B filter plates using a cell harvester. Wash 3x with ice-cold wash buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).

Structure-Activity Relationship (SAR) Logic

The optimization of the this compound scaffold follows a clear logic flow, as depicted below.

SAR_Logic Core Core Scaffold (this compound) Mod_C6 C6-C7 Alkene Modification (Warhead Tuning) Core->Mod_C6 Mod_C9 C9 Ketone Functionalization (Solubility/Binding) Core->Mod_C9 Mod_C2 C2/C4 Substitution (Selectivity/Potency) Core->Mod_C2 Result_C6 Maintains Michael Acceptor Essential for Covalent Activity Mod_C6->Result_C6 Result_C9 Reductive Amination -> Amines Increases CCR2 Affinity Mod_C9->Result_C9 Result_C2 Aryl Groups -> Hydrophobic Pocket Fit Determines Subtype Selectivity Mod_C2->Result_C2

Figure 2: SAR optimization strategy for transforming the core scaffold into a potent drug candidate.

Key SAR Findings:

  • C9 Position: Converting the ketone to an amine (via reductive amination) significantly improves solubility and affinity for GPCR targets like CCR2.

  • C6-C7 Alkene: Reducing this bond abolishes cytotoxic activity, confirming the Michael acceptor mechanism is critical for antiproliferative effects but not necessarily for non-covalent receptor binding.

References

  • Chemokine Receptor Antagonists. World Intellectual Property Organization (WIPO). Patent WO2013010453A1. (2013). Link

  • Synthesis of Oxabicyclo[3.3.1]nonenes and Substituted Tetrahydropyrans via (3,5)-Oxonium-ene Reaction. Organic & Biomolecular Chemistry, 9(12), 4626-4634.[1] (2011).[1][2] Link

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Advances, 13, 22567-22601. (2023).[3][4] Link

  • Reaction of Cyclic Chalcone Analogs with Cellular Thiols. Molecules, 25(21), 4607. (2020). Link

Sources

Alternative Synthetic Routes to 3-Oxabicyclo[3.3.1]non-6-en-9-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes to 3-Oxabicyclo[3.3.1]non-6-en-9-one , a critical bicyclic scaffold used in the development of chemokine receptor antagonists and other bioactive pharmacophores.

Executive Summary

The synthesis of This compound presents a unique challenge in organic chemistry: constructing a bridged bicyclic ether with specific bridgehead functionality (C9 ketone) and ring unsaturation (C6 alkene).

This guide contrasts two primary methodologies:

  • The "Robinson-Type" Annulation (Route A): A classical, scalable approach utilizing the condensation of tetrahydropyran-4-one with acrolein. This route builds the saturated skeleton first, followed by a regioselective elimination step.

  • The Oxonium-Ene Cyclization (Route B): A modern, Lewis-acid catalyzed cascade that constructs the bicyclic core and ether bridge in a single step from acyclic precursors.

Comparative Analysis: Performance & Utility
FeatureRoute A: Pyranone Annulation Route B: Oxonium-Ene Cyclization
Primary Mechanism Michael Addition / Intramolecular Aldol(3,5)-Oxonium-Ene Reaction
Starting Materials Tetrahydropyran-4-one, AcroleinHomoallylic alcohols, Aldehydes
Key Reagents Pyrrolidine (Enamine), DBU/Tf₂O (Elimination)BF₃·Et₂O or TiCl₄ (Lewis Acid)
Step Count 3-4 Steps (Stepwise)1-2 Steps (Convergent)
Scalability High (Cheap reagents, robust intermediates)Moderate (Dilute conditions often required)
Regiocontrol High (Dictated by precursor structure)Variable (Dependent on substrate substitution)
Primary Application Bulk synthesis of the parent scaffoldSynthesis of complex/substituted derivatives
Route A: The Pyranone Annulation (Stepwise Construction)

This route is the industry standard for generating the parent scaffold. It relies on the reactivity of the enamine of tetrahydropyran-4-one with acrolein to form the bridged system. The unsaturation is typically introduced in a final elimination step.

Mechanism & Workflow
  • Enamine Formation: Tetrahydropyran-4-one is converted to its pyrrolidine enamine.

  • Michael-Aldol Cascade: The enamine attacks acrolein (Michael addition), followed by an intramolecular aldol condensation to close the second ring.

  • Elimination: The resulting

    
    -hydroxy ketone (or a functionalized derivative) is dehydrated to the enone.
    
Experimental Protocol

Step 1: Scaffold Construction (Saturated Precursor)

  • Reagents: Tetrahydropyran-4-one (1.0 equiv), Pyrrolidine (1.5 equiv), Acrolein (1.2 equiv).

  • Procedure:

    • Dissolve tetrahydropyran-4-one in dry benzene/toluene. Add pyrrolidine and reflux with a Dean-Stark trap to remove water.

    • Concentrate to isolate the crude enamine.[1]

    • Redissolve in dry ether/dioxane. Add acrolein dropwise at 0°C.

    • Stir at room temperature for 12–18 hours.

    • Hydrolyze the intermediate iminium salt with aqueous acetic acid/buffer.

    • Result: Formation of 3-oxabicyclo[3.3.1]nonan-9-one (often as the

      
      -hydroxy intermediate depending on workup).
      

Step 2: Introduction of Unsaturation (The "Elimination" Step) Note: Direct dehydration of the aldol adduct can yield the enone. However, for high precision, an activation-elimination sequence is preferred.

  • Reagents: Precursor (Hydroxy-ketone), Triflic Anhydride (Tf₂O), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Procedure:

    • Dissolve the hydroxy-ketone intermediate in dry DCM/Toluene.

    • Cool to -78°C or 0°C. Add DBU (3.0 equiv).

    • Slowly add Tf₂O (2.0 equiv). The alcohol is activated to a triflate in situ.

    • Warm to RT.[2] DBU effects the E2 elimination of the triflate.

    • Purification: Silica gel chromatography (Hexanes:EtOAc).

Visualization: Route A Pathway

RouteA Start Tetrahydropyran-4-one Enamine Pyrrolidine Enamine Start->Enamine + Pyrrolidine (-H2O) Michael Michael Adduct Enamine->Michael + Acrolein Aldol Aldol Cyclization (Bridged System) Michael->Aldol Intramolecular Closure Product 3-Oxabicyclo[3.3.1] non-6-en-9-one Aldol->Product DBU / Tf2O (Elimination)

Caption: Stepwise construction via enamine annulation followed by activated elimination.

Route B: The (3,5)-Oxonium-Ene Cyclization (Direct Construction)

This route utilizes a Lewis acid-promoted cascade reaction between an aldehyde and a homoallylic alcohol. It is particularly powerful for synthesizing substituted derivatives but can be adapted for the core skeleton.

Mechanism

The reaction proceeds via the formation of an oxocarbenium ion from the aldehyde and alcohol, followed by a (3,5)-ene cyclization . This concerted process forms the tetrahydropyran ring and the carbocycle simultaneously.

Experimental Protocol
  • Reagents: Homoallylic alcohol (e.g., trans-p-menth-6-ene-2,8-diol for substituted, or simpler dienols for parent), Paraformaldehyde (or specific aldehyde), BF₃·Et₂O.

  • Procedure:

    • Dissolve the homoallylic alcohol in dry DCM at -78°C.

    • Add the aldehyde (1.0 equiv).[3]

    • Add BF₃·Et₂O (1.0–1.2 equiv) dropwise.

    • Stir at -78°C for 1–2 hours, then slowly warm to 0°C.

    • Quench with saturated NaHCO₃.[2][4]

    • Note: This route often yields the alcohol or ether functionality at C9. Oxidation (Swern or Dess-Martin) may be required if the ketone is not formed directly.

Visualization: Route B Pathway

RouteB Start Homoallylic Alcohol + Aldehyde Oxonium Oxocarbenium Ion Start->Oxonium BF3·Et2O Transition (3,5)-Ene Transition State Oxonium->Transition Cyclization Product 3-Oxabicyclo[3.3.1] non-6-ene Derivative Transition->Product Cascade Completion

Caption: Concerted assembly of the bicyclic core via Lewis-acid catalyzed oxonium-ene reaction.

References
  • Patent Application WO2013010453A1. Chemokine receptor antagonists. (Describes the elimination protocol using DBU/Triflic Anhydride to form the enone). Link

  • Saha, P., et al. (2010). "A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium-Ene Reaction."[5] Organic Letters, 12(15). (Describes the Lewis acid catalyzed constructive route). Link

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.[6] (Foundational text for the enamine annulation chemistry used in Route A). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxabicyclo[3.3.1]non-6-en-9-one
Reactant of Route 2
3-Oxabicyclo[3.3.1]non-6-en-9-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.